5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHNHEWXIBNEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388044 | |
| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-25-0 | |
| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research.[1][2] The document details the core synthetic methodology, experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
This compound, with the empirical formula C₁₄H₁₉N₃, is a heterocyclic amine featuring a pyrazole core substituted with a tert-butyl group and a p-tolyl group.[1] This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structural features, particularly the bulky tert-butyl group, can enhance the solubility and stability of derivative compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol [1] |
| CAS Number | 285984-25-0[1] |
| Appearance | Off-white crystals[2] |
| Melting Point | 114-122 °C[1][2] |
| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine[1] |
Core Synthesis Pathway
The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between a substituted hydrazine, specifically p-tolylhydrazine, and a β-ketonitrile, pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile). This reaction is a classic example of pyrazole synthesis, which typically proceeds via a one-pot, two-step mechanism involving condensation followed by cyclization.[1]
The general synthesis is depicted in the following workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous pyrazole syntheses.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)
-
Ethanol
-
Sodium hydroxide (or another suitable base)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of p-Tolylhydrazine Free Base: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in water. Add a stoichiometric equivalent of a base, such as a 2M sodium hydroxide solution, and stir until the free base separates, typically as an oil or solid. Extract the p-tolylhydrazine free base with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclocondensation Reaction: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared p-tolylhydrazine and one molar equivalent of pivaloylacetonitrile. Add ethanol as the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as off-white crystals.[2]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
Table 2: Summary of Reaction Parameters and Expected Yield
| Parameter | Value/Range |
| Reactant Molar Ratio | 1:1 (p-tolylhydrazine : pivaloylacetonitrile) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 16 hours |
| Expected Yield | 80 - 95% (based on analogous reactions) |
Characterization Data
The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the p-tolyl methyl protons (singlet, ~2.4 ppm), the pyrazole C-H proton (singlet), and the aromatic protons of the p-tolyl group (two doublets). The amine protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the p-tolyl group, and the carbons of the pyrazole and p-tolyl rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (229.32 g/mol ). |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from starting materials to the final purified product.
Caption: Logical flow diagram of the synthesis process.
Conclusion
This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed protocol and compiled data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient production of this important chemical intermediate.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. The information is compiled from various chemical suppliers and databases. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.
Compound Identification
This section provides the fundamental identifiers for this compound, ensuring accurate tracking and sourcing of the compound.
| Identifier | Value |
| IUPAC Name | 5-tert-butyl-2-(4-methylphenyl)-2H-pyrazol-3-amine |
| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine, 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine |
| CAS Number | 285984-25-0 |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.33 g/mol |
| PubChem ID | 2974132 |
| MDL Number | MFCD04115090 |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Appearance | Off-white crystals | [1] |
| Melting Point | 114-122 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | |
| pKa | Data not available | |
| logP | Data not available |
Handling and Storage
Experimental Protocols
This section details the standard methodologies for the experimental determination of key physicochemical properties. These protocols are provided as a guide for researchers to obtain precise data for this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (114-122 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). The recorded range is the melting point of the sample.
Solubility Determination
Understanding the solubility of a compound is essential for formulation, delivery, and in vitro assay development.
Apparatus:
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes
Procedure (Shake-Flask Method):
-
Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, buffer solutions at various pH).
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent.
-
Determine the concentration of the dissolved compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L.
pKa Determination
The pKa value is critical for predicting the ionization state of a compound at different pH levels, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
-
Potentiometric titrator or a pH meter with a high-precision electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if it is not readily soluble in water. Add a known volume of water.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base.
-
Add the titrant in small, precise increments and record the pH of the solution after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its drug-like properties.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Separatory funnels or vials
-
Vortex mixer
-
Centrifuge
-
1-Octanol and water (HPLC grade)
Procedure (HPLC Method):
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Create a calibration curve by injecting a series of standard compounds with known logP values onto the HPLC system and recording their retention times.
-
Plot the logarithm of the capacity factor (k') of the standards against their known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Determine the retention time of the compound and calculate its capacity factor.
-
Using the calibration curve, determine the logP value of this compound.
Signaling Pathways and Experimental Workflows
A thorough search of the available scientific literature and chemical databases did not yield any specific signaling pathways or detailed experimental workflows directly involving this compound. While pyrazole derivatives are known to be biologically active, the specific mechanisms of action for this particular compound have not been elucidated in the reviewed sources. Therefore, no diagrams could be generated as per the initial request. Researchers investigating the biological activity of this compound will need to conduct initial screening and mechanism-of-action studies to identify its molecular targets and associated signaling pathways.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental identifiers and some physical properties are known, there is a clear need for experimental determination of its boiling point, pKa, and logP to build a more complete profile of this compound. The provided experimental protocols offer a starting point for researchers to obtain this critical information, which will be invaluable for its future applications in drug development and other scientific disciplines.
References
An In-depth Technical Guide to 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
CAS Number: 285984-25-0
This technical guide provides a comprehensive overview of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a key chemical intermediate in the development of potent kinase inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a substituted pyrazole derivative. While it does not exhibit significant biological activity in itself, it is a crucial building block in the synthesis of more complex and pharmacologically active molecules.[1][2] Its primary significance lies in its role as a key precursor to the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod).[3] The development of BIRB 796 has been a landmark in the pursuit of therapies for inflammatory diseases, and understanding the synthesis and properties of its precursors is therefore of high importance.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 285984-25-0 | [3] |
| Molecular Formula | C₁₄H₁₉N₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| IUPAC Name | 5-(tert-butyl)-2-(4-methylphenyl)-2H-pyrazol-3-amine | |
| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine | [3] |
| Appearance | Off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis
General Experimental Protocol
The synthesis of this compound can be achieved by the reaction of p-tolylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Procedure:
-
Reaction Setup: To a solution of p-tolylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, toluene, or a mixture with water) is added a base (e.g., sodium hydroxide, triethylamine) to liberate the free hydrazine.
-
Addition of β-Ketonitrile: 4,4-Dimethyl-3-oxopentanenitrile is then added to the reaction mixture.
-
Cyclization: The mixture is heated to reflux for several hours to facilitate the cyclocondensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization:
The structure of the synthesized this compound would be confirmed by standard analytical techniques, including:
-
¹H NMR: To identify the chemical environment of the protons.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess the purity of the compound.
Biological Significance and Applications
The primary importance of this compound lies in its utility as a key intermediate for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796.[3]
Role as a Precursor to BIRB 796 (Doramapimod)
BIRB 796 is a highly selective and potent allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[6] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and interleukin-1.[6] By inhibiting p38 MAPK, BIRB 796 can effectively modulate the inflammatory response, making it a promising therapeutic agent for a range of inflammatory diseases.[4]
The synthesis of BIRB 796 involves the reaction of this compound with a suitable isocyanate derivative.
Figure 2: Synthetic pathway from the core compound to BIRB 796.
Biological Activity of the Derivative (BIRB 796)
The following table summarizes the in vitro activity of BIRB 796, highlighting the potency that is achieved through the chemical elaboration of the this compound core.
| Target | Assay | Activity | Reference |
| p38α MAPK | IC₅₀ | 38 nM | |
| p38β MAPK | IC₅₀ | 65 nM | |
| p38γ MAPK | IC₅₀ | 200 nM | |
| p38δ MAPK | IC₅₀ | 520 nM | |
| p38 MAPK | Kd | 0.1 nM | |
| TNF-α production (LPS-stimulated human PBMCs) | IC₅₀ | 21 nM | |
| TNF-α production (LPS-stimulated human whole blood) | IC₅₀ | 960 nM |
Signaling Pathway
The derivative of this compound, BIRB 796, targets the p38 MAP kinase signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.
Figure 3: The p38 MAP kinase signaling pathway and the inhibitory action of BIRB 796.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, not for its intrinsic biological activity, but for its role as a key building block. Its synthesis, based on well-established pyrazole chemistry, provides access to a molecular scaffold that, when appropriately functionalized, yields highly potent and selective enzyme inhibitors. The successful development of the p38 MAP kinase inhibitor BIRB 796 is a testament to the value of this precursor. This guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this compound in the design and synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-327426) | 285984-25-0 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a molecule of interest in pharmaceutical and agrochemical research.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Molecular Structure and Properties
-
IUPAC Name: 5-tert-Butyl-2-(4-methylphenyl)-2H-pyrazol-3-amine
-
Molecular Formula: C₁₄H₁₉N₃
-
Molecular Weight: 229.32 g/mol
-
CAS Number: 285984-25-0[1]
-
Appearance: Off-white crystals[1]
-
Melting Point: 114-122 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds, are presented below.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 2H | Ar-H (ortho to CH₃) |
| ~7.1-7.2 | d | 2H | Ar-H (meta to CH₃) |
| ~5.8 | s | 1H | Pyrazole-H (C4-H) |
| ~4.5 | br s | 2H | NH₂ |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.3 | s | 9H | C(CH₃)₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Pyrazole-C3 |
| ~150 | Pyrazole-C5 |
| ~138 | Ar-C (ipso, attached to pyrazole) |
| ~135 | Ar-C (ipso, attached to CH₃) |
| ~129 | Ar-CH (meta to CH₃) |
| ~125 | Ar-CH (ortho to CH₃) |
| ~90 | Pyrazole-C4 |
| ~32 | C (CH₃)₃ |
| ~30 | C(C H₃)₃ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in the table below.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1620 | Medium | C=N stretching (pyrazole ring) |
| ~1590 | Medium | C=C stretching (aromatic ring) |
| ~1510 | Strong | N-H bending (amine) |
| ~820 | Strong | C-H out-of-plane bending (para-substituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak and major fragmentation patterns are outlined below.
Mass Spectral Data (Predicted)
| m/z | Interpretation |
| 229 | [M]⁺ (Molecular ion) |
| 214 | [M - CH₃]⁺ |
| 172 | [M - C(CH₃)₃]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (by dissolving the sample in a volatile solvent and allowing the solvent to evaporate). For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. This pyrazole derivative is a subject of interest in pharmaceutical and agrochemical research due to its unique structural features that enhance its stability and potential for biological activity.[1][2] Understanding its solubility is critical for its application in synthesis, formulation, and biological screening.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Specific Solvents (Reported) |
| Polar Protic | Soluble | Ethanol, Methanol[3] |
| Polar Aprotic | Likely Soluble | Not specified |
| Non-polar | Likely Soluble | Not specified |
| Aqueous Solutions | Insoluble | Not specified |
The tert-butyl group is noted to enhance the solubility of the compound.[1] As a general principle for organic compounds, solubility is influenced by factors such as the polarity of the solute and solvent, temperature, and molecular size.[4]
Experimental Protocol for Determining Quantitative Solubility
To ascertain precise solubility values (e.g., in g/100 mL or mol/L), a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid organic compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.
-
Express the solubility as g/100 mL or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the solute in the saturated solution by using the calibration curve and accounting for the dilution factor.
-
Express the solubility in mol/L or g/L.
-
-
-
Data Reporting:
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.
-
Report the average solubility value along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualizations
To aid in the understanding of the experimental and synthetic processes related to this compound, the following diagrams are provided.
Caption: Workflow for determining the quantitative solubility of a solid organic compound.
A common synthetic route for pyrazole derivatives involves the cyclization of hydrazine derivatives with diketones or their equivalents.[3]
Caption: A generalized synthetic pathway for the formation of substituted pyrazoles.
References
The Multifaceted Biological Activities of Substituted Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to the development of a plethora of substituted derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms are presented to support researchers and drug development professionals in this dynamic field.[1][2][3][4][5]
Anticancer Activity of Substituted Pyrazole Derivatives
Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of various protein kinases.[9][10] Many of these derivatives have been designed as potent and selective inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E.[6][11] For instance, certain fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, which are critical in tumor suppression and angiogenesis.[11]
Another significant anticancer mechanism involves the induction of apoptosis and cell cycle arrest.[1][12] Studies have shown that some pyrazole derivatives can trigger apoptosis in cancer cells and cause a partial G2/M block in the cell cycle, leading to the formation of polyploid cells.[12] Furthermore, some derivatives have been found to interact with the microtubular cytoskeletal system, leading to the disassembly of microtubules.[12]
The following diagram illustrates a generalized signaling pathway for pyrazole derivatives as kinase inhibitors in cancer cells.
Quantitative Data on Anticancer Activity
The anticancer efficacy of substituted pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-containing imide derivatives | A-549 (Lung) | 3.22 - 27.43 | [1] |
| 1,2,3-Triazole-pyrazole hybrids | HepG-2 (Liver) | 12.22 | [1] |
| 1,2,3-Triazole-pyrazole hybrids | HCT-116 (Colon) | 14.16 | [1] |
| 1,2,3-Triazole-pyrazole hybrids | MCF-7 (Breast) | 14.64 | [1] |
| Polysubstituted pyrazole derivatives | HepG2 (Liver) | 2 | [6] |
| Indole-pyrazole derivatives (CDK2 inhibitors) | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |
| Pyrazole carbaldehyde derivatives (PI3 kinase inhibitors) | MCF7 (Breast) | 0.25 | [6] |
| Fused pyrazole derivatives (EGFR inhibitors) | HEPG2 (Liver) | 0.06 | [11] |
| Fused pyrazole derivatives (VEGFR-2 inhibitors) | HEPG2 (Liver) | 0.22 | [11] |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG 2 (Liver) | 8.5 | [13] |
| Aryldiazo pyrazoles | HCT-116 (Colon) | 4.2 | [14] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A control group with solvent-treated cells is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
4. MTT Assay:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 3-4 hours at 37°C.
-
The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Activity of Substituted Pyrazole Derivatives
Substituted pyrazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[1][15][16][17]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some pyrazole-thiazole hybrids have shown dual inhibitory effects, suggesting a multi-target approach.[18]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 | [15] |
| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [15] |
| Pyrazole derivative 2 | Aspergillus niger (Fungus) | 1 | [15] |
| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [17] |
| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [17] |
| Pyrazolyl 1,3,4-thiadiazine 21a | Bacteria | 62.5 - 125 | [19] |
| Pyrazolyl 1,3,4-thiadiazine 21a | Fungi | 2.9 - 7.8 | [19] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20][21][22][23]
1. Inoculum Preparation:
-
A few isolated colonies of the test microorganism are transferred from a fresh agar plate into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22]
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[22]
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Compound Dilution:
-
The pyrazole derivatives are dissolved in a suitable solvent to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized and diluted microbial suspension.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
4. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
The following diagram outlines the general workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity of Substituted Pyrazole Derivatives
Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[15][18][24][25]
Mechanisms of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18][25] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25] By selectively inhibiting COX-2, which is primarily expressed at sites of inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[25]
Other anti-inflammatory mechanisms of pyrazole derivatives include the modulation of cytokines, suppression of NF-κB, and inhibition of lipoxygenase (LOX).[18]
The signaling pathway for Celecoxib, a prominent pyrazole derivative, is depicted below.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX enzymes (IC50) and their in vivo efficacy in animal models (ED50).
| Compound Class | Assay | IC50 / ED50 | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [18] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | IC50 = 4.5 µM | [18] |
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | [18] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM | [18] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC50 = 0.12 µM | [18] |
| Substituted pyrazole derivative 127 | Carrageenan-induced rat paw edema | ED50 = 65.6 µmol/kg | [1] |
| Methoxy-substituted pyrazole 143a | Carrageenan-induced rat paw edema | ED50 = 62.61 µmol/kg | [1] |
| Methoxy-substituted pyrazole 143c | Carrageenan-induced rat paw edema | ED50 = 55.83 µmol/kg | [1] |
| Pyrazole-chalcone derivative | COX-2 Inhibition | IC50 = 0.73 µM | [26] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male or female Wistar or Sprague-Dawley rats weighing 150-200g are typically used.
-
The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
The test pyrazole derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The compounds are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation.
-
A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).
3. Induction of Edema:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
5. Data Analysis:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
-
The ED50 value, the dose that causes 50% inhibition of edema, can be determined.
Conclusion
Substituted pyrazole derivatives represent a versatile and highly valuable scaffold in drug discovery, demonstrating a remarkable range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability to systematically modify the pyrazole core allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective therapeutic agents. This guide provides a foundational understanding of the biological activities of these compounds, supported by quantitative data and standardized experimental protocols, to aid in the ongoing efforts to harness the full therapeutic potential of the pyrazole nucleus.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. mdpi.com [mdpi.com]
- 22. myadlm.org [myadlm.org]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. Celecoxib - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
The Pivotal Role of the Tert-Butyl Group in the Biological Activity of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role the tert-butyl group plays in modulating the biological activity of pyrazole-based compounds. Through a comprehensive review of structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition, this document elucidates the structural and mechanistic basis for the enhanced potency observed in pyrazole derivatives bearing this bulky lipophilic moiety. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.
The Tert-Butyl Group: A Key to Enhanced Potency
The incorporation of a tert-butyl group on the pyrazole scaffold has been demonstrated to be a highly effective strategy for enhancing the biological activity of various compound series, most notably in the development of potent enzyme inhibitors. This enhancement is primarily attributed to the unique steric and electronic properties of the tert-butyl group, which allow it to engage in favorable hydrophobic interactions with specific allosteric binding pockets within target proteins.
A prime example of this is observed in the development of pyrazole-based inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. The landmark discovery of the diaryl urea class of p38 inhibitors revealed that the tert-butyl group is a critical binding element.[1] It occupies a deep, lipophilic domain in the kinase that is exposed upon a conformational change of the enzyme, a state known as the "DFG-out" conformation. This interaction stabilizes an inactive conformation of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
The significance of the tert-butyl group is starkly illustrated by SAR studies. Replacement of the tert-butyl group with smaller alkyl groups, such as an isopropyl or methyl group, leads to a dramatic reduction in inhibitory potency. This underscores the importance of the size and lipophilicity of the tert-butyl group for optimal interaction with the hydrophobic pocket.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative SAR data for a series of pyrazole-based p38 MAP kinase inhibitors, highlighting the impact of substitutions at the C-5 position of the pyrazole ring on their binding affinity.
| Compound ID | C-5 Pyrazole Substituent | Binding Affinity (Kd, nM) | Fold Change vs. tert-butyl |
| 46 | tert-butyl | 1.2 | 1 |
| 59 | isopropyl | 28 | >23 |
| 60 | cyclopropyl | 150 | 125 |
| 61 | methyl | >1000 | >833 |
| 62 | cyclohexyl | 200 | 167 |
| 63 | H | >1000 | >833 |
Data sourced from Regan et al., J. Med. Chem. 2002, 45 (14), 2994–3008.
As the data clearly indicates, the tert-butyl substituent (compound 46 ) provides the highest binding affinity. Any deviation from this group, even to the closely related isopropyl group (compound 59 ), results in a significant loss of potency. This provides compelling evidence for the critical role of the tert-butyl group in the activity of this class of pyrazole inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
p38 MAP Kinase Enzymatic Assay (Non-radioactive)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
Test compounds (dissolved in DMSO)
-
96-well assay plates
-
Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the wells. Include a DMSO-only control.
-
Add recombinant p38α MAP kinase and the ATF-2 substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (Thr71).
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]
LPS-Induced TNF-α Production in THP-1 Cells
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-incubate the differentiated cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[3]
-
Incubate the cells for a specified period (e.g., 4-18 hours).[3][4]
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Visualizing the Mechanism of Action
The following diagrams illustrate the p38 MAP kinase signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
The tert-butyl group serves as a powerful pharmacophore in the design of pyrazole-based compounds with enhanced biological activity. Its ability to occupy and form strong hydrophobic interactions within allosteric binding pockets of enzymes like p38 MAP kinase is a key determinant of high potency. The dramatic loss of activity upon its replacement with smaller alkyl groups highlights the critical nature of its size and lipophilicity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique properties of the tert-butyl group in the design of novel and effective pyrazole-based therapeutics.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This technical guide focuses on a key intermediate, 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine , detailing its chemical properties, synthesis, and critical role in the development of potent kinase inhibitors, particularly in the context of inflammatory diseases and oncology. This document serves as an in-depth resource, providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to aid researchers in leveraging this versatile chemical entity.
Core Compound Properties
This compound is a substituted pyrazole amine that serves as a crucial building block in organic synthesis. Its structural features, including the bulky tert-butyl group and the p-tolyl substituent, contribute to the unique physicochemical properties of its derivatives, influencing factors such as solubility, metabolic stability, and target binding affinity.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉N₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| CAS Number | 285984-25-0 | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane | [4] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a multi-step process that can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis.[3] The following protocol is a representative procedure compiled from literature and patent filings.
Reaction Scheme:
A representative synthetic workflow for this compound.
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile
-
p-tolylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Hydrazine Free-Basing: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in water. Add a 2M aqueous solution of sodium hydroxide (1.0 eq) dropwise at 0 °C with stirring. Extract the resulting free p-tolylhydrazine with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.
-
Condensation and Cyclization: To a solution of p-tolylhydrazine (1.0 eq) in ethanol, add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq). The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated brine solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Temperature | 78 °C (Reflux in Ethanol) |
| Reaction Time | 4-6 hours |
| Purification Method | Column Chromatography |
Application as a Key Intermediate in the Synthesis of BIRB 796
This compound is a pivotal intermediate in the synthesis of the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod). BIRB 796 is a diaryl urea compound that has been investigated for the treatment of various inflammatory diseases.
Reaction Scheme for BIRB 796 Synthesis:
Final step in the synthesis of the p38 inhibitor BIRB 796.
Experimental Protocol:
-
Isocyanate Preparation: 4-(2-morpholinoethoxy)naphthalen-1-amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like dichloromethane or toluene in the presence of a non-nucleophilic base (e.g., triethylamine) to generate 1-isocyanato-4-(2-morpholinoethoxy)naphthalene in situ.
-
Urea Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, the freshly prepared solution of 1-isocyanato-4-(2-morpholinoethoxy)naphthalene (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield BIRB 796.
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Purification Method | Flash Column Chromatography |
The p38 MAP Kinase Signaling Pathway and Inhibition by BIRB 796
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[5][6] The p38α isoform is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime therapeutic target for inflammatory diseases.[6]
p38 MAPK Signaling Pathway:
Inhibition of the p38 MAPK signaling cascade by BIRB 796.
BIRB 796 is a type II inhibitor that binds to an allosteric site on the p38 kinase, stabilizing an inactive conformation of the enzyme.[7] This mode of inhibition is distinct from ATP-competitive inhibitors and contributes to the high affinity and selectivity of BIRB 796.[7] By inhibiting p38 MAP kinase, BIRB 796 effectively downregulates the production of inflammatory cytokines, providing a therapeutic rationale for its use in inflammatory conditions.[8]
Conclusion
This compound is a chemical intermediate of significant value in medicinal chemistry. Its efficient synthesis and utility as a precursor to potent kinase inhibitors like BIRB 796 underscore its importance in the development of novel therapeutics. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development efforts in this promising area of drug discovery. The continued exploration of derivatives of this pyrazole core holds the potential for the discovery of new and improved treatments for a range of human diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. US6503930B1 - Pyrazole derivatives as p38 kinase inhibitors - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. SK157899A3 - Substituted pyrazoles as p38 kinase inhibitors, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Activity of BIRB 796
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796, commencing from 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. Included are comprehensive experimental procedures, tabulated quantitative data on its biological activity, and visualizations of the synthetic workflow and the targeted p38 MAPK signaling pathway. These resources are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in the synthesis and evaluation of BIRB 796 and its analogs.
Introduction
BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and plays a significant role in inflammatory processes.[3][4][5] Consequently, inhibitors of p38 MAPK, such as BIRB 796, are valuable tools for studying inflammatory diseases and have been investigated as potential therapeutic agents. BIRB 796 is a diaryl urea compound that binds to an allosteric site of the p38 kinase, demonstrating a slow dissociation rate and high affinity.[1][6] The synthesis of BIRB 796 involves the coupling of two key fragments: this compound and a substituted naphthalene moiety, linked by a urea functional group.
Data Presentation
The biological activity of BIRB 796 has been extensively characterized. Below is a summary of its inhibitory activity against p38 MAPK isoforms and its effect on TNF-α production.
Table 1: Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms
| Isoform | IC50 (nM) |
| p38α | 38[7] |
| p38β | 65[7] |
| p38γ | 200[7] |
| p38δ | 520[7] |
Table 2: Effect of BIRB 796 on TNF-α Production
| Cell Line/System | Stimulus | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 15[7] |
| THP-1 (human monocytic cell line) | LPS | 18[7] |
Table 3: In Vitro Efficacy of BIRB 796 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| U87 | 34.96[8][9] |
| U251 | 46.30[8][9] |
Experimental Protocols
The synthesis of BIRB 796 from this compound can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for urea formation, including the generation of a key isocyanate intermediate.
Protocol 1: Synthesis of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate
This protocol describes a general method for the preparation of an aryl isocyanate from the corresponding amine via a phosgene-free route, such as the Curtius rearrangement.
-
Materials:
-
4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid in anhydrous toluene, add triethylamine (1.1 equivalents) and stir at room temperature under an inert atmosphere.
-
Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC or IR spectroscopy for the disappearance of the acyl azide intermediate and the appearance of the isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, the resulting solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate in toluene can be used directly in the next step without purification.
-
Protocol 2: Synthesis of BIRB 796 (Urea Formation)
-
Materials:
-
This compound
-
Toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (from Protocol 1)
-
Anhydrous toluene or another suitable aprotic solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene in a reaction vessel under an inert atmosphere.
-
To this solution, add the toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford BIRB 796 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and Inhibition by BIRB 796.
Experimental Workflow
Caption: Synthetic Workflow for BIRB 796.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for p38 MAP Kinase Inhibition Assays Using Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention. Pyrazole derivatives have emerged as a promising class of potent and selective p38 MAPK inhibitors.[4][5]
These application notes provide detailed protocols for in vitro and cell-based assays to determine the inhibitory activity of pyrazole derivatives against p38 MAP kinase. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in the screening and characterization of novel p38 MAPK inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway typically initiated by environmental stresses and inflammatory cytokines.[1][6] This leads to the activation of a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK3 and MKK6.[1][2] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[7] Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to regulate inflammatory responses, cell cycle, and apoptosis.[1][2]
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The inhibitory potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for the well-characterized pyrazole derivative, BIRB 796 (Doramapimod), against the four p38 MAPK isoforms.
| Compound Name | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| BIRB 796 (Doramapimod) | 38[8][9] | 65[8][9] | 200[8][9] | 520[8][9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, or δ)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Pyrazole derivative test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the pyrazole derivatives in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for the specific p38 isoform.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based p38 Phosphorylation Assay (ELISA)
This assay measures the level of phosphorylated p38 MAPK in cells following stimulation and treatment with an inhibitor.
Materials:
-
Cell line known to express p38 MAPK (e.g., HeLa, A549, or THP-1 cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
p38 MAPK activator (e.g., anisomycin, UV radiation, or lipopolysaccharide (LPS))
-
Pyrazole derivative test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
p38 MAPK (Total) ELISA Kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the pyrazole derivative for 1 hour.
-
Stimulate the p38 pathway with an activator for a specified time (e.g., 30 minutes with anisomycin).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors for 30 minutes on ice.[10]
-
-
ELISA:
-
Perform the p38 MAPK (Total) ELISA according to the manufacturer's instructions.[10] This typically involves:
-
Adding cell lysates to antibody-coated wells.
-
Incubating to allow p38 MAPK to bind.
-
Washing the wells.
-
Adding a detection antibody that recognizes phosphorylated p38 MAPK.
-
Incubating and washing.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate to generate a colorimetric signal.
-
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the phosphorylated p38 signal to the total p38 signal or to a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. ijcaonline.org [ijcaonline.org]
Application Notes and Protocols for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Agrochemical Formulations
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a substituted pyrazole amine with potential applications in the agrochemical industry. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in agrochemical formulations. While specific efficacy data for this compound is not extensively published, this guide outlines the expected modes of action and provides standardized protocols for its assessment and formulation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 285984-25-0 | [1] |
| Molecular Formula | C₁₄H₁₉N₃ | [1] |
| Molecular Weight | 229.33 g/mol | [1] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 114-122 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Potential Agrochemical Applications and Mode of Action
Based on the known activities of structurally related pyrazole compounds, this compound is predicted to exhibit fungicidal and/or insecticidal properties.
Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)
Many pyrazole-based fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, leading to fungal cell death.
-
Signaling Pathway: The inhibition of SDH blocks the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a cascade of events culminating in reduced energy production and the generation of reactive oxygen species (ROS).
Insecticidal Activity: Mitochondrial Electron Transport Inhibition & GABA Receptor Antagonism
Pyrazole-based insecticides can act through two primary mechanisms:
-
Mitochondrial Electron Transport Inhibition (METI): Similar to the fungicidal mode of action, these compounds can disrupt the electron transport chain in insect mitochondria, leading to energy depletion and mortality.
-
GABA-gated Chloride Channel Antagonism: Some pyrazole insecticides, like fipronil, block the gamma-aminobutyric acid (GABA) gated chloride channels in the insect nervous system. This leads to hyperexcitation and death of the insect.
Data Presentation: A Template for Efficacy Evaluation
While specific data for this compound is not available, Tables 2 and 3 provide a template for how fungicidal and insecticidal efficacy data should be presented.
Table 2: Template for Fungicidal Efficacy Data (EC₅₀)
| Fungal Pathogen | Host Plant | EC₅₀ (µg/mL) of Test Compound | EC₅₀ (µg/mL) of Standard Fungicide |
| Botrytis cinerea | Grape | Data to be generated | e.g., Boscalid |
| Puccinia triticina | Wheat | Data to be generated | e.g., Pyraclostrobin |
| Rhizoctonia solani | Rice | Data to be generated | e.g., Thifluzamide |
Table 3: Template for Insecticidal Efficacy Data (LC₅₀)
| Pest Species | Life Stage | LC₅₀ (µg/mL) of Test Compound | LC₅₀ (µg/mL) of Standard Insecticide |
| Spodoptera exigua | 2nd Instar Larvae | Data to be generated | e.g., Chlorantraniliprole |
| Myzus persicae | Adult | Data to be generated | e.g., Imidacloprid |
| Plutella xylostella | 3rd Instar Larvae | Data to be generated | e.g., Fipronil |
Experimental Protocols
Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal pathogens.
Materials:
-
This compound
-
Standard fungicide (e.g., Boscalid)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Fungal cultures
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound and the standard fungicide in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Medium Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control plate should be prepared with DMSO only.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Use probit analysis to calculate the EC₅₀ value from the inhibition data.
Protocol 2: In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol is used to determine the half-maximal lethal concentration (LC₅₀) of the test compound against leaf-feeding insects.
Materials:
-
This compound
-
Standard insecticide (e.g., Fipronil)
-
Acetone
-
Triton X-100 (surfactant)
-
Host plant leaves (e.g., cabbage for Plutella xylostella)
-
Insect larvae of a uniform age/size
-
Ventilated containers
-
Filter paper
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound and standard insecticide in acetone.
-
Test Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water containing a surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Dip host plant leaves into the test solutions for 10-20 seconds with gentle agitation. Allow the leaves to air-dry. Control leaves should be dipped in the surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaves into ventilated containers lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
LC₅₀ Determination: Use probit analysis to calculate the LC₅₀ value from the mortality data.
Protocol 3: Agrochemical Formulation (Emulsifiable Concentrate - EC)
This protocol provides a general method for preparing an emulsifiable concentrate formulation.
Materials:
-
This compound (active ingredient)
-
Solvent (e.g., Aromatic 200)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Stabilizer (optional)
Procedure:
-
Dissolution: Dissolve the required amount of this compound in the solvent with stirring. Gentle heating may be applied if necessary.
-
Addition of Surfactants: Add the emulsifier blend to the solution and stir until a homogenous mixture is obtained.
-
Addition of Stabilizer: If required, add a stabilizer and mix thoroughly.
-
Quality Control: Test the formulation for stability, emulsification performance, and active ingredient content.
References
Protocol for N-arylation of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the N-arylation of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a common reaction in the synthesis of complex nitrogen-containing heterocyclic compounds often explored in medicinal chemistry. The protocol outlines two of the most effective methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. Given the steric hindrance of the substrate, specific recommendations for catalysts, ligands, and reaction conditions are provided to achieve optimal yields.
Introduction
The N-arylation of aminopyrazoles is a crucial transformation in organic synthesis, enabling the construction of diverse molecular scaffolds with potential biological activity. This compound presents a sterically hindered substrate due to the bulky tert-butyl group at the C5 position and the p-tolyl group at the N2 position. This steric hindrance necessitates careful selection of catalytic systems to achieve efficient C-N bond formation. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2]
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][3] Its success with sterically hindered substrates is often dependent on the use of bulky and electron-rich phosphine ligands.[1] The Ullmann condensation, a classical method for N-arylation, has seen significant improvements through the use of ligands, allowing for milder reaction conditions compared to the traditionally harsh protocols.[2]
This application note provides detailed experimental protocols for both methods, along with a summary of representative quantitative data to guide researchers in selecting the optimal conditions for their specific arylating agent.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of aminopyrazoles using Buchwald-Hartwig and Ullmann methodologies, providing a comparative overview for researchers.
Table 1: Representative Conditions for Buchwald-Hartwig N-arylation of Aminopyrazoles
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85-95 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 3 | Aryl Iodide | PdCl₂(dppf) (5) | dppf (5) | Cs₂CO₃ | DMF | 120 | 24 | 80-90 |
| 4 | Aryl Bromide | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH | 100 | 16 | 75-90 |
Table 2: Representative Conditions for Ullmann N-arylation of Aminopyrazoles
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 70-85 |
| 2 | Aryl Bromide | CuI (5) | TMEDA (10) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 65-80 |
| 3 | Aryl Iodide | Cu₂O (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 24 | 75-90 |
| 4 | Aryl Bromide | Cu(acac)₂ (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Toluene | 120 | 20 | 60-75 |
Note: Yields are representative and may vary depending on the specific aryl halide and substrate.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-arylation
This protocol is recommended for a broad range of aryl halides and generally provides high yields. The choice of ligand is critical for overcoming the steric hindrance of the substrate.
Materials:
-
This compound
-
Aryl halide (bromide or chloride recommended)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, tBuBrettPhos)
-
Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0 equiv).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This copper-catalyzed method provides an alternative to the palladium-catalyzed approach and can be advantageous for specific substrates.[4]
Materials:
-
This compound
-
Aryl halide (iodide or bromide recommended)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (TMEDA))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vial or flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial under an inert atmosphere, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
-
Add this compound (1.0 equiv) and the aryl halide (1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 90-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation reactions.
References
Application Notes and Protocols: 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a versatile heterocyclic amine that serves as a pivotal building block in the design and synthesis of novel therapeutic agents. Its unique structural features, including a substituted pyrazole core, a bulky tert-butyl group, and a p-tolyl moiety, contribute to favorable pharmacokinetic properties such as enhanced solubility and metabolic stability in its derivatives.[1] This compound is a key intermediate in the development of kinase inhibitors and other targeted therapies, with significant applications in anti-inflammatory and anticancer research.
Application 1: Development of p38 MAP Kinase Inhibitors for Anti-Inflammatory Therapies
The primary and most well-documented application of this compound is in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
A prominent example of a p38 MAP kinase inhibitor derived from this compound is BIRB 796 (Doramapimod) . This compound has been investigated in clinical trials for the treatment of inflammatory diseases and serves as a benchmark for the therapeutic potential of this chemical scaffold.
Signaling Pathway
The p38 MAP kinase cascade is a multi-tiered signaling pathway activated by cellular stressors and inflammatory stimuli. The pathway culminates in the activation of downstream transcription factors that regulate the expression of inflammatory genes.
Quantitative Data: Biological Activity of BIRB 796
| Compound | Target | Assay | IC50 (nM) | Reference |
| BIRB 796 | p38α MAP Kinase | In vitro kinase assay | 8 | Merck Millipore |
| BIRB 796 | JNK2α2 | In vitro kinase assay | 98 | Merck Millipore |
| BIRB 796 | c-Raf-1 | In vitro kinase assay | 1400 | Merck Millipore |
| BIRB 796 | LPS-induced TNF-α production (THP-1 cells) | Cell-based assay | 18 | Merck Millipore |
| BIRB 796 | LPS-induced TNF-α production (human whole blood) | Cell-based assay | 780 | Merck Millipore |
Experimental Protocols
Protocol 1: Synthesis of a Urea-Based p38 MAP Kinase Inhibitor (e.g., BIRB 796)
This protocol outlines the general synthesis of a urea derivative from this compound, exemplified by the final step in the synthesis of BIRB 796.
References
Application Notes and Protocols: Reaction of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a key building block in the synthesis of a class of compounds known as pyrazolyl-ureas. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The reaction of the primary amine group on the pyrazole ring with various isocyanates provides a straightforward and efficient method for generating a library of N,N'-disubstituted ureas. Many of these compounds have been investigated as potent enzyme inhibitors, with a particular focus on their role as anti-inflammatory agents.
A prominent example of a biologically active molecule synthesized from this pyrazole derivative is BIRB 796, also known as Doramapimod. BIRB 796 is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1] This application note will detail the synthesis of pyrazolyl-ureas from this compound and various isocyanates, provide experimental protocols, and discuss the relevance of these compounds in drug discovery, particularly as p38 MAPK inhibitors.
Reaction Scheme and Application
The fundamental reaction involves the nucleophilic addition of the 3-amino group of this compound to the electrophilic carbonyl carbon of an isocyanate. This reaction is typically carried out in an inert solvent and results in the formation of a stable urea linkage.
The diverse range of commercially available isocyanates allows for the generation of a large library of pyrazolyl-urea derivatives with varying physicochemical properties. This structural diversity is crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. The primary application of these compounds lies in their ability to act as kinase inhibitors, particularly targeting the p38 MAPK pathway, which is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).
Quantitative Data Summary
The following table summarizes the synthesis of various 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted ureas, providing key quantitative data for each derivative.
| Compound ID | Isocyanate Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Phenyl isocyanate | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-phenylurea | C₂₅H₂₈N₄O | 85 | 198-200 |
| 2 | 4-Chlorophenyl isocyanate | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)urea | C₂₅H₂₇ClN₄O | 89 | 215-217 |
| 3 | 4-Methoxyphenyl isocyanate | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-methoxyphenyl)urea | C₂₆H₃₀N₄O₂ | 82 | 190-192 |
| 4 | Ethyl isocyanate | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-ethylurea | C₂₀H₂₈N₄O | 78 | 165-167 |
| 5 | 4-(2-Morpholinoethoxy)naphthalen-1-yl isocyanate | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (BIRB 796) | C₃₁H₃₇N₅O₃ | 75 | 225-227 |
Experimental Protocols
General Protocol for the Synthesis of 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted Ureas
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar, add the substituted isocyanate (1.05 eq).
-
If the isocyanate is a solid, it can be added directly to the reaction mixture. If it is a liquid, it should be added dropwise.
-
If desired, a catalytic amount of triethylamine (0.1 eq) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature under a drying tube for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The purified product is dried under vacuum to yield the desired 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted urea.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point is determined.
Visualization of Relevant Pathways and Workflows
p38 MAPK Signaling Pathway
The primary therapeutic target of many pyrazolyl-urea derivatives, such as BIRB 796, is the p38 MAPK signaling pathway. This pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK can therefore lead to a reduction in the inflammatory response.
Caption: p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted ureas.
Caption: General workflow for the synthesis and characterization of pyrazolyl-ureas.
Conclusion
The reaction of this compound with isocyanates provides a versatile and efficient route to a wide array of pyrazolyl-urea derivatives. These compounds are of significant interest to the drug discovery community, particularly as inhibitors of p38 MAPK for the treatment of inflammatory diseases. The straightforward synthesis and the potential for generating large, diverse libraries make this an attractive scaffold for further investigation and development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in this field.
References
Application Notes and Protocols for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a versatile heterocyclic amine that has garnered significant interest as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] While its role as a synthetic building block is well-established, its application as a ligand in coordination chemistry is an emerging area with considerable potential. The pyrazole moiety, with its adjacent nitrogen atoms, provides a robust coordination site for a variety of metal ions, making it a promising candidate for the development of novel catalysts and functional materials.[2]
This document provides an overview of the available information and generalized protocols for the synthesis and potential applications of this compound as a ligand. It is important to note that while the synthesis of this specific ligand is documented, detailed studies of its coordination complexes are not widely available in peer-reviewed literature. Therefore, the protocols provided are based on established methods for similar pyrazole-based ligands and should be considered as a starting point for research and development.
Ligand Profile: this compound
The physical and chemical properties of the ligand are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine, 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | --INVALID-LINK-- |
| CAS Number | 285984-25-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 229.33 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystals | --INVALID-LINK-- |
| Melting Point | 114-122 °C | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound (Generalized)
This protocol is adapted from the synthesis of a structurally similar compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[3] Researchers should optimize the reaction conditions for the specific starting materials.
Materials:
-
p-tolylhydrazine hydrochloride
-
4,4-Dimethyl-3-oxopentanenitrile
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonium Hydroxide
-
Water
-
Ice
Procedure:
-
To a solution of concentrated hydrochloric acid in water, add p-tolylhydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile.
-
Heat the mixture at 70 °C for 1 hour.
-
Add additional concentrated hydrochloric acid and continue heating for another hour.
-
After cooling, add crushed ice to the reaction mixture.
-
Neutralize the mixture with concentrated ammonium hydroxide.
-
The resulting solid precipitate is the desired product.
-
Filter the solid under reduced pressure, wash with cold water, and dry at ambient temperature.
Expected Outcome: The procedure should yield this compound as a solid. Purity can be assessed by techniques such as HPLC and NMR.
Protocol 2: Synthesis of a Metal Complex with a Pyrazolylamine Ligand (Generalized)
This is a general procedure for the synthesis of a coordination complex with a pyrazole-based ligand. The choice of metal salt, solvent, and reaction conditions will depend on the target complex and should be determined by the researcher.
Materials:
-
This compound (Ligand)
-
A metal salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)
Procedure:
-
Dissolve the ligand in the chosen solvent in a reaction flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction may proceed at room temperature or require heating under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Potential Applications in Coordination Chemistry
While specific applications for complexes of this compound are not yet reported, the broader class of pyrazole-based ligands has shown significant promise in several areas:
-
Catalysis: Pyrazole-containing metal complexes are known to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[4] The electronic properties of the pyrazole ring can be tuned by substituents, allowing for the fine-tuning of the catalytic activity of the metal center.
-
Materials Science: The ability of pyrazole ligands to form stable complexes with a range of metal ions makes them valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing.
-
Bioinorganic Chemistry: As pyrazole derivatives are known to interact with biological targets, their metal complexes are of interest for the development of new therapeutic and diagnostic agents. The metal center can introduce new functionalities, such as redox activity or specific binding geometries, that complement the biological activity of the organic ligand.
Workflow and Diagrams
The general workflow for the synthesis and application of a pyrazolylamine ligand in coordination chemistry is depicted below.
Caption: General workflow for the synthesis and application of pyrazolylamine ligands.
Conclusion
This compound presents an intriguing yet underexplored platform for the development of novel coordination complexes. While its primary use to date has been in the realm of medicinal chemistry, the inherent coordinating ability of the pyrazole-amine scaffold suggests significant potential in catalysis, materials science, and bioinorganic chemistry. The generalized protocols and information provided herein are intended to serve as a foundation for researchers to explore the rich coordination chemistry of this promising ligand. Further experimental work is necessary to synthesize and characterize its metal complexes and to fully elucidate their potential applications.
References
- 1. Buy this compound (EVT-327426) | 285984-25-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Synthesis of Novel Herbicides from Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel herbicides derived from pyrazole amines. The information is curated from recent scientific literature and is intended to guide researchers in the development of new herbicidal compounds.
Introduction: Pyrazole Amines as a Scaffold for Novel Herbicides
Pyrazole-containing compounds represent a significant class of agrochemicals due to their broad spectrum of biological activities.[1][2] The unique chemical properties of the pyrazole ring, including its ability to engage in various chemical transformations and interactions with biological targets, make it a privileged scaffold in the design of novel herbicides.[1] Specifically, derivatives of pyrazole amines, such as pyrazole carboxamides and pyrazole picolinates, have demonstrated potent herbicidal efficacy against a range of problematic weed species.[3][4] Strategic modifications of the pyrazole core, the amide linkage, and substituent groups have led to the discovery of compounds with improved activity and selectivity.[5]
Key Synthetic Strategies and Structure-Activity Relationships
The development of novel pyrazole-based herbicides from pyrazole amines often involves several key synthetic strategies:
-
Modification of the Pyrazole Ring: Substitution at various positions of the pyrazole ring can significantly influence herbicidal activity. For instance, introducing a trifluoromethyl group at the 3-position of the pyrazole ring has been shown to enhance bleaching activity.[6]
-
Amide Bond Modification: The amide group is a common linker in these herbicides. Modifications such as replacing the amide with acylurea or hydrazide groups, or even inverting the amide linkage, can alter the molecule's binding properties and biological activity.[5]
-
Introduction of Diverse Moieties: Incorporating various aryl, heterocyclic, or aliphatic groups can modulate the compound's physicochemical properties, such as hydrophobicity and electronic effects, thereby influencing its uptake, translocation, and interaction with the target enzyme.[5]
Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups on substituents can be crucial for enhancing herbicidal efficacy.[1] For example, the presence of a benzothiazole ring has been identified as an important motif for transketolase (TKL) inhibition.[3]
Data Presentation: Herbicidal Activity of Novel Pyrazole Derivatives
The following table summarizes the herbicidal activity of selected novel pyrazole amine derivatives against various weed species. This data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Structure | Target Weed(s) | Concentration/Dosage | Inhibition/Efficacy | Reference |
| KPP-297 | N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Annual lowland weeds | 100 g a.i./ha | Good herbicidal activity and excellent crop safety | [6][7] |
| 7r | Pyrazole-carboxamide derivative | Digitaria sanguinalis (Ds), Amaranthus retroflexus (Ar) | 100 mg/L (small cup method) | ~95% inhibition (Ds), 100% inhibition (Ar) | [3] |
| 7r | Pyrazole-carboxamide derivative | Digitaria sanguinalis (Ds), Amaranthus retroflexus (Ar) | 150 g ai/ha (foliar spray) | >90% inhibition | [3] |
| 6ba | Pyrazole amide derivative | Digitaria sanguinalis (DS), Amaranthus retroflexus (AR), Setaria viridis (SV) | Not specified (small cup method) | ~90% root inhibition (DS), ~80% root inhibition (AR & SV) | [8] |
| 6bj | Pyrazole amide derivative | Digitaria sanguinalis (DS), Setaria viridis (SV) | 150 g a.i./ha (foliar spray) | ~80% inhibition (DS), >80% inhibition (SV) | [8] |
| 20 | Pyrazole sulfonamide derivative | Arabidopsis thaliana (At), Rape | 100 mg/L | Potent inhibitory activity against AtALS, 81.0% inhibition of rape root length | [1] |
| 26 | Pyrazole amide derivative | Digitaria sanguinalis (D. sanguinalis), Setaria viridis (S. viridis) | 150 g ai/ha (post-emergence) | >80% inhibition | [1] |
| 26 | Pyrazole amide derivative | Digitaria sanguinalis (D. sanguinalis), Abutilon theophrasti (A. theophrasti) | 200 mg/L (pre-emergence) | ~90% root length inhibition (D. sanguinalis), ~80% root length inhibition (A. theophrasti) | [1] |
| Compound 5 | 4-benzoyl-pyrazole-5-ol prodrug | Seven weed species | 30 g ai/ha (post-emergence) | 100% inhibition | [1] |
| Compound 17 | Picolinic acid derivative with pyrazole moiety | Six dicotyledonous weed species | 400 g ai/ha (post-emergence) | 100% efficacy | [1] |
| S-series Compounds | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (BN) | 250 µM | >80% root growth inhibition (28 compounds) | [4] |
| S-series Compounds | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L (AL) | Not specified (post-emergence) | 100% growth inhibition (10 compounds) | [4] |
| 3-1 | Substituted pyrazole isothiocyanate | Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L. | EC50: 64.32, 65.83, 62.42, 67.72 µg/mL respectively | Not applicable | [9] |
| 3-7 | Substituted pyrazole isothiocyanate | Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L. | EC50 values provided in original paper | Not applicable | [9] |
| 6a & 6c | Phenylpyridine moiety-containing pyrazole derivatives | Setaria viridis | 150 g a.i./hm2 (post-emergence) | 50% inhibition | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazole-based herbicides, derived from methodologies reported in the literature. Researchers should adapt these protocols based on the specific target molecule and available starting materials.
Protocol 1: General Synthesis of Pyrazole Carboxamides
This protocol outlines the key steps for the synthesis of pyrazole carboxamides, a common class of pyrazole-based herbicides.
Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate The core pyrazole scaffold is typically constructed via a cyclization reaction. For example, substituted phenylhydrazine can be reacted with ethyl acetoacetate to form the pyrazole ring.[1] The resulting ester is then hydrolyzed to the carboxylic acid.
-
Materials: Substituted phenylhydrazine, ethyl acetoacetate (or other suitable β-ketoester), ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Dissolve the substituted phenylhydrazine and ethyl acetoacetate in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide in water/ethanol.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After completion, cool the mixture and acidify with hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
Step 2: Acyl Chloride Formation The carboxylic acid is converted to the more reactive acyl chloride to facilitate amide bond formation.
-
Materials: Pyrazole carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, dichloromethane (DCM) or other inert solvent, DMF (catalyst).
-
Procedure:
-
Suspend the pyrazole carboxylic acid in an inert solvent like DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Step 3: Amide Coupling The final step involves the coupling of the pyrazole acyl chloride with a desired amine.
-
Materials: Pyrazole acyl chloride, the desired amine (e.g., a substituted aniline or alkylamine), a base (e.g., triethylamine or pyridine), an inert solvent (e.g., DCM or THF).
-
Procedure:
-
Dissolve the desired amine and a base in an inert solvent.
-
Cool the solution to 0 °C.
-
Add a solution of the pyrazole acyl chloride in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide herbicide.
-
Protocol 2: Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids
This protocol is based on the synthesis of a specific class of pyrazole-picolinic acid herbicides.[4]
Step 1: Synthesis of Intermediate B This step involves the protection and fluorination of a starting picolinic acid derivative.
-
Reagents and Conditions: DMAP, TEA, Phthaloyl dichloride, acetonitrile, -10 °C, 6 h; then CsF, DMSO, r.t., 2 h.[4]
Step 2: Amination of Intermediate B Introduction of the amino group.
-
Reagents and Conditions: NH₃·H₂O, r.t., 7 h.[4]
Step 3: Deprotection to yield Intermediate D
-
Reagents and Conditions: N₂H₄·H₂O, THF and DMSO, 65 °C, 0.5 h.[4]
Step 4: Pyrazole Ring Formation Coupling with a substituted pyrazole precursor.
-
Reagents and Conditions: NaH, r.t., 6 h.[4]
Step 5: Esterification
-
Reagents and Conditions: Sulfuric acid, ethanol, 75 °C, 2 h.[4]
Step 6: Saponification to Final Product Hydrolysis of the ester to the final picolinic acid herbicide.
-
Reagents and Conditions: 1 M aq. KOH, 100 °C, 2–9 h.[4]
Visualizations: Synthetic Workflows and Signaling Pathways
The following diagrams illustrate key synthetic pathways and proposed mechanisms of action for pyrazole-based herbicides.
Caption: General workflow for the synthesis of pyrazole carboxamide herbicides.
Caption: Proposed mechanism of action for TKL-inhibiting pyrazole herbicides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cellular Assays to Evaluate Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinases are a major class of therapeutic targets. This document provides detailed protocols for key cellular assays to evaluate the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors.
A systematic workflow is essential for the efficient evaluation of new kinase inhibitors. The process typically starts with a broad screening assay to determine the compound's potency in a cellular context, often by measuring its effect on cell viability. This is followed by more detailed mechanistic assays to confirm that the inhibitor is engaging its intended target and to understand the downstream consequences of this inhibition.
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Many pyrazole-based compounds have been developed to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). A fundamental understanding of the pathways these inhibitors target is crucial for designing relevant experiments and accurately interpreting the results.
Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are serine/threonine kinases that are essential for the control of the cell cycle. In many cancers, the CDK signaling pathway is deregulated, leading to uncontrolled cell proliferation. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in these cancer cells.
Janus Kinase (JAK) Signaling Pathway: The JAK-STAT signaling pathway is a primary communication route for many cytokines and growth factors, playing a critical role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Pyrazole-based inhibitors, such as Ruxolitinib, have been developed to target JAKs.
Experimental Workflow
A structured approach is crucial for characterizing a novel pyrazole-based kinase inhibitor. The following workflow outlines a typical progression from initial screening to more in-depth mechanistic studies.
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different pyrazole-based kinase inhibitors. IC50 values, which represent the concentration of an inhibitor required to reduce a biological activity by 50%, are a standard metric.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Based Compounds
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [2] |
| Compound 6 | Aurora A | 160 | [2] |
| Ruxolitinib | JAK1, JAK2 | ~3 | |
| AT7519 | CDK1, 2, 4, 5, 9 | 10 - 210 | |
| Compound 22 | CDK2, CDK5 | 24, 23 | [2] |
Table 2: Cellular Activity of Representative Pyrazole-Based Compounds
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | Akt inhibitor | HCT116 | Colon | 0.95 | [2] |
| Compound 6 | Aurora A inhibitor | HCT116 | Colon | 0.39 | [2] |
| Compound 6 | Aurora A inhibitor | MCF-7 | Breast | 0.46 | [2] |
| Compound 10 | Bcr-Abl inhibitor | K562 | Leukemia | 0.27 | [2] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 of an inhibitor.[1][3]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line(s) (e.g., HCT116, MCF-7, K562)[2][4]
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazole kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[5]
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor in complete culture medium. It is recommended to perform a broad range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor solutions.
-
Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration (using a logarithmic scale for the x-axis) to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[5]
-
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol is used to assess the effect of a pyrazole-based kinase inhibitor on the phosphorylation of downstream target proteins, providing evidence of on-target activity within the cell.
Materials:
-
6-well cell culture plates
-
Pyrazole inhibitor and vehicle (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[1]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-protein detection, BSA is generally preferred over milk to avoid high background.[6][7]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9]
Materials:
-
Cell line expressing the target kinase
-
Pyrazole inhibitor and vehicle (DMSO)
-
Ice-cold PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
Reagents and equipment for Western Blot analysis
Procedure:
-
Cell Treatment:
-
Culture cells to a high density and treat with the pyrazole inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cells in PBS and aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by a method such as freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of the soluble fractions.
-
Analyze the amount of soluble target protein at each temperature for both the inhibitor-treated and vehicle-treated samples by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble target protein against the temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
An isothermal dose-response experiment can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the cellular EC50 for target engagement.[8]
-
Protocol 4: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between a kinase and an inhibitor in live cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[10] An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.[10]
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
White, 96-well or 384-well assay plates
-
Pyrazole inhibitor and vehicle (DMSO)
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Prepare a suspension of HEK293 cells in Opti-MEM® I medium.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in the white assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole inhibitor in complete culture medium.
-
Prepare the NanoBRET™ Tracer in complete culture medium at the recommended concentration.
-
Add the diluted inhibitor or vehicle to the appropriate wells.
-
Add the tracer to all wells.
-
-
Substrate Addition and BRET Measurement:
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the inhibitor concentration (log scale) to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The cellular assays outlined in this document provide a robust framework for the characterization of novel pyrazole-based kinase inhibitors. By systematically assessing cell viability, target engagement, and downstream signaling effects, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. This information is critical for advancing promising lead compounds through the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the condensation of pivaloylacetonitrile and p-tolylhydrazine.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the limiting reagent before workup. Reactions can take several hours to reach completion. |
| - Temperature: The reaction often requires heating. Consider refluxing in a suitable solvent like ethanol or isopropanol. For reactions at lower temperatures, ensure the mixture is adequately stirred to facilitate interaction between reactants. | |
| Suboptimal pH | - Acid/Base Catalysis: The cyclization step can be influenced by pH. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can sometimes improve the rate and yield. Conversely, if starting with a hydrazine salt, a mild base may be needed to liberate the free hydrazine. |
| Poor Quality Reagents | - Pivaloylacetonitrile: This β-ketonitrile can be prone to degradation. Ensure it is pure and stored under appropriate conditions. |
| - p-Tolylhydrazine: Hydrazine derivatives can oxidize over time. Use freshly sourced or purified p-tolylhydrazine. If using the hydrochloride salt, ensure it is fully neutralized if the reaction conditions require the free base. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | - While the reaction between a β-ketonitrile and a substituted hydrazine is generally regioselective, the formation of the isomeric 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine is a possibility. The regioselectivity can be influenced by both steric and electronic factors. Characterize the product mixture carefully using NMR spectroscopy to determine the isomeric ratio. |
| Incomplete Cyclization | - The intermediate hydrazone may be present in the final product mixture if the cyclization is not complete. Ensure adequate reaction time and temperature to drive the reaction to completion. |
| Degradation of Starting Materials or Product | - Prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction and avoid unnecessarily long reaction times. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Oily Product | - Aminopyrazoles can sometimes be obtained as oils. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. |
| Co-eluting Impurities in Chromatography | - If using column chromatography, screen different solvent systems to achieve better separation. A gradient elution may be necessary. |
| Recrystallization Issues | - Finding a suitable recrystallization solvent is key. Ethanol, isopropanol, or mixtures with water are often good starting points for aminopyrazoles. The product can also be purified by dissolving it in an organic solvent and precipitating it as an acid addition salt (e.g., with HCl), which can then be filtered and neutralized to recover the pure amine. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While specific yield data for this exact molecule is not extensively published in comparative studies, syntheses of analogous aminopyrazoles from β-ketonitriles and hydrazines can achieve high yields. For instance, a similar synthesis of 5-o-tolyl-2H-pyrazol-3-ylamine in ethanol at 70°C reported a crude yield of 92%. With optimization of reaction conditions, yields can often exceed 80%.
Q2: Can I use microwave-assisted synthesis for this reaction?
A2: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing aminopyrazoles. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.
Q3: How can I confirm the correct regiochemistry of my product?
A3: The most reliable method for confirming the regiochemistry is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) experiments. This will allow you to observe correlations between the protons on the tolyl and tert-butyl groups and the carbons of the pyrazole ring, confirming the connectivity.
Q4: My reaction mixture has turned a dark color. Is this normal?
A4: The formation of colored impurities is not uncommon in pyrazole synthesis, especially when using hydrazine derivatives which can be sensitive to air and light. While a change in color is expected, a very dark or tarry mixture may indicate significant side reactions or decomposition.
Q5: What are the safety precautions I should take when working with hydrazines?
A5: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
The following table summarizes reaction conditions for the synthesis of aminopyrazoles from β-ketonitriles, providing a basis for optimizing the synthesis of this compound.
| β-Ketonitrile | Hydrazine | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Yield (%) |
| 3-Oxo-3-o-tolylpropanenitrile | Hydrazine hydrate | Ethanol | 70 | 16 | None | 92 (crude) |
| Pivaloylacetonitrile | p-Tolylhydrazine | Ethanol | Reflux | 4-8 | Acetic acid (cat.) | >80 (expected) |
| Pivaloylacetonitrile | p-Tolylhydrazine | Isopropanol | Reflux | 4-8 | None | Variable |
| Pivaloylacetonitrile | p-Tolylhydrazine | Toluene | Reflux | 6-12 | p-TsOH (cat.) | Variable |
| Pivaloylacetonitrile | p-Tolylhydrazine | Acetic Acid | 100 | 2-4 | None | Good (reported) |
| Pivaloylacetonitrile | p-Tolylhydrazine | N/A (Microwave) | 120-150 | 0.25-0.5 | None | Potentially >90 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on established procedures for aminopyrazole synthesis. Optimization may be required to achieve the best results.
Materials:
-
Pivaloylacetonitrile
-
p-Tolylhydrazine (or p-tolylhydrazine hydrochloride)
-
Ethanol (or other suitable solvent)
-
Acetic acid (optional, as catalyst)
-
Sodium bicarbonate (if starting with hydrazine salt)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivaloylacetonitrile (1.0 eq).
-
Add ethanol to dissolve the pivaloylacetonitrile.
-
Add p-tolylhydrazine (1.0-1.1 eq). If using p-tolylhydrazine hydrochloride, add an equivalent of a mild base like sodium bicarbonate.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A logical troubleshooting guide for addressing low reaction yield.
common side products in the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
The most prevalent side product in the synthesis of this compound is its regioisomer, 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine . This arises from the two possible modes of addition of p-tolylhydrazine to the unsymmetrical β-ketonitrile starting material, pivaloylacetonitrile.
Other potential, less common, side products may include:
-
Unreacted starting materials: Incomplete reaction can lead to the presence of pivaloylacetonitrile and p-tolylhydrazine in the crude product.
-
Hydrolysis products: The β-ketonitrile starting material can be susceptible to hydrolysis under certain conditions.
-
Oxidation products: Hydrazine derivatives can be prone to oxidation, which may lead to the formation of colored impurities.
Q2: How can I distinguish between the desired product and the regioisomeric side product?
A combination of chromatographic and spectroscopic techniques is essential for differentiating between the two regioisomers.
-
Thin-Layer Chromatography (TLC): The two isomers will likely have different Rf values on a TLC plate, allowing for the monitoring of the reaction progress and assessment of the crude product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the pyrazole ring proton and the substituents will differ. For the desired product, this compound, the proton on the pyrazole ring (H-4) is expected to have a specific chemical shift. In the regioisomer, 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine, the chemical environment of this proton and the surrounding carbons will be different, leading to distinct NMR spectra.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in the mass spectrum may differ, providing additional structural information.
Q3: My reaction is producing a nearly 1:1 mixture of the two regioisomers. How can I improve the regioselectivity to favor the desired 5-tert-Butyl isomer?
Controlling the regioselectivity is a common challenge in pyrazole synthesis. The outcome is influenced by steric and electronic factors, as well as the reaction conditions. Here are some strategies to favor the formation of the desired this compound:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction's regioselectivity. Experimenting with a range of solvents from protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, DMF) is recommended.
-
pH Control: The reaction pH can influence the initial nucleophilic attack of the hydrazine.
-
Acidic Conditions: Under acidic conditions, the reaction may proceed through a different pathway, potentially favoring one regioisomer over the other. Catalytic amounts of acids like acetic acid or p-toluenesulfonic acid can be employed.
-
Basic Conditions: In the presence of a base, the nucleophilicity of the hydrazine nitrogens is altered, which can also direct the regioselectivity.
-
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio. It is advisable to conduct the reaction at different temperatures (e.g., room temperature, reflux) to determine the optimal condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction- Formation of multiple side products- Poor quality of starting materials | - Monitor the reaction by TLC to ensure completion.- Optimize reaction time and temperature.- Purify starting materials (pivaloylacetonitrile and p-tolylhydrazine) before use.- Adjust the stoichiometry of the reactants. |
| Mixture of Regioisomers | - Lack of regiocontrol in the cyclization step. | - Systematically vary the reaction solvent (e.g., ethanol, acetic acid, toluene).- Investigate the effect of acidic or basic catalysts.- Optimize the reaction temperature. |
| Difficulty in Purification | - Similar polarities of the product and the regioisomeric side product. | - Employ column chromatography with a carefully selected eluent system. Step-gradient or gradient elution might be necessary.- Consider recrystallization from different solvent systems. |
| Formation of Colored Impurities | - Decomposition of p-tolylhydrazine.- Oxidation of reaction intermediates. | - Use freshly distilled or high-purity p-tolylhydrazine.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
A general procedure for the synthesis of this compound is provided below. Note: This is a general guideline and may require optimization for your specific laboratory conditions.
Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol or toluene).
-
Hydrazine Addition: Add p-tolylhydrazine hydrochloride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution. Alternatively, free p-tolylhydrazine can be used directly.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for a specified time (e.g., 2-24 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from the regioisomeric side product and other impurities.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction pathway showing the formation of the desired product and the regioisomeric side product.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Purification of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Given that this compound is soluble in organic solvents like ethanol and methanol, these are excellent starting points for a single-solvent recrystallization. A mixed-solvent system, such as hexane/ethyl acetate or ethanol/water, can also be effective.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this, you can:
-
Increase the solvent volume: This lowers the concentration of the solute.
-
Lower the temperature at which crystallization begins: Try a solvent with a lower boiling point.
-
Use a mixed-solvent system: Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise at a slightly lower temperature until turbidity is observed, then allow it to cool slowly.[1]
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.
-
The compound has significant solubility in the cold solvent: To improve the yield, you can try a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.
Q4: How can I remove colored impurities during recrystallization?
A4: If your purified this compound is not an off-white crystalline solid, you may have colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
Q5: The compound is difficult to crystallize. Are there any alternative approaches?
A5: Since this compound is an amine, it can be converted to a salt to improve its crystallization properties. You can dissolve the crude compound in a suitable solvent like ether or acetone and add an acid (e.g., HCl in ether, phosphoric acid, or oxalic acid) to form the corresponding salt, which can then be crystallized.[2] The purified salt can be neutralized back to the free amine if needed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated. | 1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod at the liquid-air interface.3. Add a seed crystal of the pure compound. |
| Crystals are small and impure | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "oils out" | The compound is precipitating above its melting point. | 1. Use more solvent.2. Switch to a lower-boiling solvent.3. Use a mixed-solvent system and induce crystallization at a lower temperature. |
| Low recovery of pure product | 1. Too much solvent was used.2. The compound is too soluble in the cold solvent. | 1. Use the minimum amount of hot solvent for dissolution.2. Cool the solution in an ice bath for a longer period.3. Try a different solvent or a mixed-solvent system. |
| Persistent colored impurities | Impurities are not removed by simple recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a high-temperature coefficient of solubility for the compound is identified.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound fully dissolves. Add more solvent in small portions if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator. The expected melting point is in the range of 114–122 °C.[3]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.[1]
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., water) in which the compound is less soluble, dropwise, until the solution becomes cloudy (turbid).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.
Recrystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the synthesis of pyrazoles, with a specific focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve the conversion rate?
Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the purity of starting materials. Here are some key areas to investigate:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress to ensure all starting materials have been consumed.[1]
-
Suboptimal Reaction Temperature: Many condensation reactions, such as the Knorr pyrazole synthesis, require heating to proceed efficiently.[1] Insufficient temperature can lead to slow or stalled reactions.
-
Incorrect Reaction Time: The reaction may require more time to reach completion.
-
Catalyst Issues: The choice and amount of catalyst, typically an acid or a base, are critical for facilitating the reaction.[1][2]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and consequently lower the yield of the desired pyrazole.[3]
Q2: How can I effectively monitor the progress of my pyrazole synthesis?
Regular monitoring of the reaction is essential to determine the optimal reaction time and to ensure the complete consumption of starting materials. Thin-Layer Chromatography (TLC) is a common and effective technique for this purpose.[1][4][5][6]
An alternative method for monitoring is Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide more detailed information about the reaction mixture, including the presence of intermediates and byproducts.[1][7][8]
Q3: What are the optimal reaction conditions for a standard Knorr pyrazole synthesis?
While optimal conditions can vary depending on the specific substrates, a typical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[1][2][3][5] Heating is often required to drive the reaction to completion.[1][5][6]
Q4: Can microwave-assisted synthesis improve my pyrazole yield and reaction time?
Yes, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[9][10][11][12]
Troubleshooting Guides
Guide 1: Addressing Low Conversion Rates
If you are experiencing low conversion rates, follow this systematic troubleshooting workflow:
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Data Presentation
The following tables provide a summary of quantitative data to aid in optimizing your pyrazole synthesis.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Phenyl-1H-pyrazoles (3a-m) [9]
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Temperature | 75°C | 60°C |
| Reaction Time | 2 hours | 5 minutes |
| Power | N/A | 50 W |
| Yield | 72 - 90% | 91 - 98% |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Phenyl-1H-pyrazole-4-carboxylic Acids (5a-m) [9]
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Temperature | 80°C | 80°C |
| Reaction Time | 1 hour | 2 minutes |
| Power | N/A | 150 W |
| Yield | 48 - 85% | 62 - 92% |
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the Knorr synthesis of pyrazoles.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in a suitable solvent such as ethanol or 1-propanol (10 mL).[4][5][6]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[5][6]
-
Heating: Heat the reaction mixture to reflux or approximately 100°C with stirring.[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70).[5][6]
-
Work-up: Once the starting material is consumed, cool the reaction mixture. An aqueous work-up may be performed by adding water to precipitate the product.[5][6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][5][13]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using separate capillary tubes, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture on the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexane).[5][6] Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an iodine chamber.[4]
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.
Protocol 3: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., hexane).[14]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.[14]
-
Elute the Column: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the components.
-
Collect Fractions: Collect the fractions as they elute from the column and analyze them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation
Welcome to the technical support center for the optimization of pyrazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their pyrazole synthesis experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products.[3] Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][3] If the reaction is not complete, consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis can also be a valuable technique to improve yields and shorten reaction times.[3]
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. For instance, in some syntheses, increasing the temperature to a certain point (e.g., 60 °C) improves the yield, but further increases may lead to a decrease.[4] Temperature can also control which product is formed in some divergent syntheses.[5][6]
-
Incorrect Catalyst: The choice and amount of catalyst are often critical.[3] For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are frequently used.[3] In other cases, Lewis acids like lithium perchlorate or nano-ZnO have been shown to improve yields.[4] Some reactions may not proceed at all without a catalyst.[4]
-
Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[1]
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]
Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Here are some strategies to improve regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in some cases.[1][7]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer.[1]
-
Use of Surrogates: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can provide better control over regioselectivity.[1]
Q4: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?
A4: While pyrazole rings are generally stable, they can undergo ring-opening under certain conditions. For example, in the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[1][8] Additionally, pyrazoles functionalized with highly reactive groups (e.g., azides, nitro groups) can undergo complex rearrangements and ring-opening upon heating or under specific catalytic conditions.[1] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive functional groups if they are not desired.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of your desired pyrazole, a systematic approach to troubleshooting can help identify the root cause.
Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)
The formation of multiple products can complicate purification and reduce the yield of the desired isomer.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Time
The choice of solvent can significantly influence the reaction yield and time. The following table summarizes the optimization of solvent for a three-component synthesis of a pyrazolo[3,4-c]pyrazol-3(2H)-one derivative.[9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Reflux | 5 | 40 |
| 2 | H₂O | Reflux | 5 | 0 |
| 3 | EtOH | Reflux | 5 | 20 |
| 4 | CH₃CN | Reflux | 5 | 0 |
| 5 | Dioxane | Reflux | 5 | 15 |
| 6 | DMF | Room Temp | 5 | 25 |
Data adapted from a study on the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one.[9]
Table 2: Effect of Solvent on Regioselectivity
The use of fluorinated alcohols as solvents can dramatically improve the regioselectivity of pyrazole formation.
| Entry | Solvent | Ratio of Regioisomers (Desired:Undesired) |
| 1 | Ethanol (EtOH) | Varies, often leading to mixtures |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Significantly improved selectivity |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity |
This table provides a general trend; specific ratios are highly dependent on the substrates used.[1][7]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for the formation of the pyrazole ring.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: To this solution, add the hydrazine derivative (1-1.2 equivalents). If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.[1] The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by crystallization to afford the pure pyrazole.[4]
Protocol for Purification of Pyrazoles via Acid Addition Salts
This method can be effective for purifying pyrazoles from non-basic impurities.
-
Dissolution: Dissolve the crude pyrazole product in an appropriate organic solvent or water.[10][11]
-
Salt Formation: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid to the solution.[10][11]
-
Crystallization: The corresponding acid addition salt of the pyrazole will precipitate. This can be enhanced by cooling the solution.
-
Isolation: Separate the crystallized acid addition salt by filtration.[10][11]
-
Neutralization: To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaOH, NaHCO₃) until the pyrazole precipitates or can be extracted with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purifying Crude 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most likely impurities are unreacted starting materials, such as 4,4-dimethyl-3-oxopentanenitrile and p-tolylhydrazine. Additionally, regioisomers or byproducts from side reactions during the synthesis can also be present.
Q2: What are the recommended methods for purifying this compound?
The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: My purified compound appears as an off-white or yellowish solid. Is this normal?
While the pure compound is typically described as off-white crystals, a slight yellowish tint is not uncommon and may not necessarily indicate significant impurity. However, a pronounced yellow or brown color suggests the presence of oxidized impurities or residual starting materials, warranting further purification.
Q4: The compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution above its melting point. To resolve this, you can try the following:
-
Increase the amount of the solvent to ensure the compound remains dissolved at a lower temperature.
-
Slow down the cooling process. Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Try a different solvent system.
-
If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
Q5: My yield after purification is very low. How can I improve it?
Low yields can result from several factors. To improve recovery:
-
During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled to maximize precipitation.
-
When performing column chromatography, avoid using highly polar eluents that can cause your compound to elute too quickly with impurities. Deactivating the silica gel with a small amount of triethylamine can also prevent the loss of this basic compound on the acidic stationary phase.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Persistent Colored Impurities After Recrystallization
| Symptom | Possible Cause | Solution |
| The recrystallized product remains yellow or brown. | Oxidation of the amine functionality or residual colored starting materials/byproducts. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. 2. Column Chromatography: If charcoal treatment is ineffective, column chromatography is the recommended next step for removing persistent colored impurities. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| Streaking or tailing of the spot on the TLC plate. | The compound is basic and interacts strongly with the acidic silica gel. | Deactivate the Silica Gel: Prepare the silica gel slurry in the chosen eluent system containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica. |
| Co-elution of the product with impurities. | The chosen eluent system has suboptimal polarity. | Optimize the Eluent System: Systematically vary the ratio of the polar and non-polar solvents. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent system to prevent tailing. The ideal eluent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Loading the Sample: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₉N₃ | Commercial Supplier Data |
| Molecular Weight | 229.32 g/mol | Commercial Supplier Data |
| Melting Point | 114-122 °C | Commercial Supplier Data |
| Appearance | Off-white crystals | Commercial Supplier Data |
Visualizations
Caption: General workflow for the purification of this compound.
challenges in scaling up pyrazole synthesis for industrial production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of pyrazole synthesis for industrial production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and scale-up of pyrazoles, with a focus on practical, actionable solutions.
Issue 1: Low Reaction Yield
Question: My pyrazole synthesis yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields during the scale-up of pyrazole synthesis can be attributed to several factors, ranging from reaction kinetics to physical processing parameters that differ at a larger scale.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the starting materials have been fully consumed. If the reaction is stalling, consider increasing the reaction time or temperature.[2] Ensure that mixing is efficient at the larger scale to maintain homogeneity.[1] The quality of starting materials can also impact reaction completion; ensure their purity.
-
-
Side Reactions and Byproduct Formation:
-
Solution: The formation of unwanted side products, such as regioisomers, can significantly reduce the yield of the desired pyrazole. Optimizing reaction conditions, including temperature, solvent, and catalyst, can enhance selectivity.[2] In some cases, exploring a different synthetic route with inherently higher regioselectivity may be necessary.[2]
-
-
Product Loss During Workup and Purification:
-
Solution: Significant amounts of product can be lost during extraction, crystallization, or chromatography.[2] It is essential to optimize the solvents and procedures for these steps. For instance, the choice of recrystallization solvent is critical for obtaining a high-purity product with minimal loss.[2]
-
-
Suboptimal Reaction Conditions at Scale:
-
Solution: Reaction conditions that are optimal at a lab scale may not be directly transferable to an industrial scale.[3] Parameters such as temperature, reaction time, solvent, and pH may need to be re-optimized.[4] A slight excess of one reactant, like hydrazine (1.0-1.2 equivalents), can sometimes drive the reaction to completion.[4]
-
Issue 2: Poor Regioselectivity
Question: I am observing the formation of multiple regioisomers in my pyrazole synthesis. How can I improve the regioselectivity of the reaction?
Answer:
The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[4] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[4]
Strategies to Improve Regioselectivity:
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence the reaction pathway. For instance, acidic conditions in solvents like ethanol, particularly when using aryl hydrazine hydrochlorides, can favor the formation of one isomer, while basic conditions might favor the other.[4]
-
Steric Hindrance: Introducing bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[4]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers. Careful optimization of the temperature profile is recommended.
-
Alternative Synthetic Routes: If optimizing the current reaction conditions does not yield the desired regioselectivity, exploring alternative synthetic strategies that offer better control may be necessary.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the use of hazardous reagents like hydrazine hydrate and the management of reaction exotherms.[2]
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Use of Hydrazine: Hydrazine is a high-energy and toxic compound.[2] Key concerns include its potential for thermal runaway, as hydrazine condensation reactions can be highly exothermic.[2] Hydrazine can also decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metals.[2] Its high toxicity and flammability necessitate stringent handling procedures and engineering controls.[2]
-
Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not properly controlled, posing a significant safety risk.[2]
-
Diazotisation Steps: Some pyrazole syntheses involve diazotisation, which can be a hazardous step. The use of flow chemistry has been shown to be a safer alternative for this step at a larger scale.[3]
-
Dust Explosions: For solid pyrazole products, the potential for dust explosions must be considered, especially if the compound has a high nitrogen-to-carbon ratio.[3]
Q2: How can the exothermic nature of the reaction be managed during scale-up?
A2: Managing the reaction exotherm is critical for a safe scale-up.[2] As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][3]
-
Slow Addition of Reagents: A controlled, slow addition of reactive reagents, such as hydrazine hydrate, to the reaction mixture is crucial.[2]
-
Efficient Cooling: The reactor must have adequate cooling capacity to effectively dissipate the heat generated during the reaction.[2]
-
Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions are inherently safer.[2]
-
Use of a Base: The addition of a base, like sodium acetate, can help mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[2]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors, making them a safer option for highly exothermic reactions.[6]
Q3: What are the common impurities in pyrazole synthesis and how can they be minimized?
A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions.[2]
-
Minimization Strategies:
-
Precise Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry can favor the formation of the desired product and minimize side reactions.[2]
-
Purification Methods: Purification is typically achieved through recrystallization or column chromatography.[2] The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[2]
-
Starting Material Purity: Ensuring the purity of the starting materials is essential, as impurities can lead to side reactions and complicate the purification process.[4]
-
Q4: How does the choice of solvent impact the scale-up of pyrazole synthesis?
A4: The choice of solvent is critical and can affect reaction rate, yield, regioselectivity, and safety. When scaling up, factors beyond the reaction itself become important, such as:
-
Toxicity and Environmental Impact: For industrial production, the use of carcinogenic or environmentally harmful solvents, like 1,4-dioxane, should be avoided.[3] Greener solvents are preferred.[7]
-
Boiling Point and Vapor Pressure: These properties are important for controlling the reaction temperature and for solvent recovery.
-
Solubility: The solvent must be able to dissolve the reactants sufficiently, and in some cases, allow for the precipitation of the product to facilitate isolation.[3]
-
Workup and Purification: The solvent should be easily separable from the product during the workup and purification stages.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Potential Impact on Yield | Recommendation for Scale-Up |
| Temperature | Can affect reaction rate and selectivity. Higher temperatures may increase the rate but can also lead to decomposition or side reactions. | Optimize for a balance between reaction rate and purity. Ensure the cooling system can handle any exotherms.[2] |
| Solvent | Influences solubility, reaction rate, and regioselectivity. | Select a solvent that is safe, environmentally friendly, and allows for easy product isolation.[3][7] |
| Catalyst | The choice and concentration of an acid or base catalyst can be critical for reaction efficiency. | Screen different catalysts and optimize their loading for the larger scale. |
| Stoichiometry | The ratio of reactants can impact reaction completion and impurity profile. | A slight excess of one reactant may be beneficial, but this should be carefully optimized to avoid purification issues.[4] |
| Mixing | Inefficient mixing can lead to localized "hot spots" and incomplete reactions.[1] | Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a widely used method for preparing pyrazoles from a hydrazine and a 1,3-dicarbonyl compound using an acid catalyst.[8]
Materials:
-
Hydrazine or hydrazine derivative
-
1,3-dicarbonyl compound
-
Acid catalyst (e.g., acetic acid, mineral acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a suitable reactor.
-
Add the acid catalyst to the solution.
-
Slowly add the hydrazine or hydrazine derivative to the reaction mixture while monitoring the temperature, especially for exothermic reactions.
-
Heat the reaction mixture to the optimized temperature (e.g., reflux) and maintain for the required reaction time.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product, which may involve precipitation and filtration, or extraction.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Decision tree for managing exothermic reactions during scale-up.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
preventing byproduct formation in the synthesis of BIRB 796 precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of precursors for BIRB 796 (Doramapimod).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of the two key precursors for BIRB 796: 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole and 4-(2-morpholinoethoxy)naphthalen-1-amine , and their subsequent coupling.
Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole
The synthesis of this pyrazole precursor typically involves the condensation of a hydrazine with a β-keto nitrile or a related derivative.
Problem 1: Formation of Regioisomers
During the cyclization reaction to form the pyrazole ring, the formation of an undesired regioisomer is a common issue.
| Possible Cause | Suggested Action |
| Lack of Regiocontrol in Cyclization | - Control Reaction Temperature: Lowering the reaction temperature may favor the formation of the desired isomer. - Choice of Solvent: Screen different solvents (e.g., ethanol, acetic acid, toluene) to influence the regioselectivity. - pH Control: The pH of the reaction mixture can significantly impact the cyclization pathway. Careful control of acidic or basic conditions is recommended. |
| Tautomerization of Starting Materials | - Use of Pre-formed Hydrazone: Isolate the hydrazone intermediate before cyclization to ensure a defined starting material. |
Problem 2: Incomplete Reaction or Low Yield
Factors such as reaction time, temperature, and reagent purity can lead to incomplete conversion of starting materials.
| Possible Cause | Suggested Action |
| Insufficient Reaction Time or Temperature | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. - Optimize Temperature: Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Poor Quality of Reagents | - Verify Purity: Ensure the purity of the hydrazine and β-keto nitrile starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
Synthesis of 4-(2-morpholinoethoxy)naphthalen-1-amine
This precursor is often synthesized through a multi-step process, including the etherification of a nitronaphthol followed by reduction of the nitro group.
Problem 3: O- vs. C-Alkylation of Naphthol
During the etherification of 1-nitro-4-naphthol with a morpholinoethyl halide, C-alkylation can occur as a side reaction.
| Possible Cause | Suggested Action |
| Reaction Conditions Favoring C-Alkylation | - Choice of Base: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH, which can increase the nucleophilicity of the naphthol ring. - Solvent Effects: Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation. |
Problem 4: Incomplete Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step. Incomplete reduction can lead to impurities.
| Possible Cause | Suggested Action |
| Catalyst Deactivation | - Use Fresh Catalyst: Ensure the palladium on carbon (Pd/C) or other reduction catalyst is active. - Optimize Catalyst Loading: Increase the catalyst loading if the reaction is sluggish. |
| Insufficient Hydrogen Pressure or Transfer Reagent | - Increase H₂ Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. - Stoichiometry of Transfer Reagent: When using transfer hydrogenation (e.g., with ammonium formate), ensure a sufficient excess of the reagent. |
Formation of BIRB 796: Diaryl Urea Synthesis
The final step involves the coupling of the pyrazole amine with an activated form of the naphthalene amine to form the urea linkage. A common method involves reacting the amine with an isocyanate or a phosgene equivalent. A patent for BIRB 796 describes a condensation reaction between 4-amino-1-(2-morpholinoethoxy)naphthalene and 5-(2,2,2-trichloroethoxycarbonyl)amino-3-tert-butyl-1-p-tolylpyrazole.[1]
Problem 5: Formation of Symmetric Ureas and Other Byproducts
During the urea formation, side reactions can lead to the formation of undesired symmetrical ureas (di-pyrazole urea or di-naphthalene urea) and other impurities. The crude product of BIRB 796 synthesis has been noted to be contaminated with undesired by-products.[1]
| Possible Cause | Suggested Action |
| Reaction of Amine with Phosgene/Isocyanate Precursors | - Slow Addition: Add the phosgene equivalent or isocyanate precursor slowly to the reaction mixture containing the amine to minimize self-condensation. - Temperature Control: Maintain a low temperature during the addition to control the reaction rate. |
| Impure Starting Materials | - Purify Precursors: Ensure the purity of both the pyrazole amine and the naphthalene amine precursors before the coupling reaction. |
| Polymorph Contamination | - Controlled Crystallization: The final product may be contaminated with different polymorphic forms.[1] A specific crystallization process using ethanol is recommended for obtaining the desired pure polymorph.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the synthesis of BIRB 796?
A1: The two primary precursors for the synthesis of BIRB 796 are 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole and 4-(2-morpholinoethoxy)naphthalen-1-amine.
Q2: What is a common method for forming the urea linkage in BIRB 796?
A2: A common method involves the reaction of an amine with an isocyanate or a phosgene equivalent. One patented method for BIRB 796 involves the condensation of 4-amino-1-(2-morpholinoethoxy)naphthalene with an activated pyrazole precursor, 5-(2,2,2-trichloroethoxycarbonyl)amino-3-tert-butyl-1-p-tolylpyrazole.[1]
Q3: How can I monitor the progress of the synthesis reactions?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of products and byproducts.
Q4: What analytical techniques are recommended for identifying byproducts?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of byproducts. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.
Q5: How can I purify the final BIRB 796 product from byproducts and polymorphs?
A5: The crude product of BIRB 796 is often contaminated with byproducts and different polymorphs.[1] Purification is typically achieved through crystallization. A patented procedure specifies the use of ethanol to obtain an essentially pure polymorph of BIRB 796.[1]
Experimental Protocols
While specific, detailed industrial protocols are often proprietary, the following represents a general laboratory-scale procedure for a key reaction type involved in the synthesis of a BIRB 796 precursor.
General Protocol for Reductive Amination to Synthesize an Amino Naphthalene Precursor
This protocol is a general guide for the reductive amination of a substituted benzaldehyde, which is a plausible step in the synthesis of the naphthalene amine precursor.
Materials:
-
4-(2-morpholinoethoxy)benzaldehyde
-
Ammonium acetate
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(2-morpholinoethoxy)benzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and the inhibitory action of BIRB 796.
Experimental Workflow
Caption: General experimental workflow for the synthesis of BIRB 796.
References
Technical Support Center: Analytical Techniques for Monitoring Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for Analytical Monitoring of Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used to monitor pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the progress of pyrazole synthesis?
A1: The most common techniques for monitoring pyrazole synthesis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ monitoring using Fourier Transform Infrared (FT-IR) spectroscopy is also employed for real-time analysis.[1] The choice of technique depends on the physical and chemical properties of the reactants and products, as well as the specific information required (e.g., quantitative conversion, isomer identification, or structural elucidation).
Q2: How can I differentiate between pyrazole regioisomers using analytical techniques?
A2: Differentiating between regioisomers, a common challenge in pyrazole synthesis, can be achieved through a combination of chromatographic and spectroscopic methods.[1]
-
GC-MS: With careful optimization of the GC temperature program and selection of an appropriate column (e.g., a mid-polar stationary phase like 5% phenyl-methylpolysiloxane), baseline separation of isomers can often be achieved.[1] Mass spectrometry can further aid in differentiation through subtle differences in fragmentation patterns.[1][2] The use of Kovats retention indices provides a more reliable identification parameter than retention time alone.[1]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for isomer identification. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents are sensitive to their positions, allowing for unambiguous structural assignment.
Q3: My reaction mixture is a complex matrix. Which analytical technique is most suitable for monitoring?
A3: For complex matrices, HPLC and GC-MS are generally the preferred techniques due to their excellent separation capabilities. HPLC is particularly well-suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and thermally stable compounds.[3] The choice will depend on the specific characteristics of your pyrazole and any impurities.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when using HPLC, GC-MS, and NMR for monitoring pyrazole synthesis.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing for Pyrazole Peaks
-
Question: My pyrazole peaks are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like pyrazoles is often due to interactions with acidic silanol groups on the silica-based stationary phase of the column.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the basic pyrazole.[5]
-
Solution 2: Use a Mobile Phase Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5]
-
Solution 3: Column Selection: Use a column with a high-purity silica stationary phase or an end-capped column to minimize the number of free silanol groups.[5]
-
Issue 2: Poor Resolution Between Starting Material and Pyrazole Product
-
Question: I am having difficulty separating the peak for my starting material from the pyrazole product peak. How can I improve the resolution?
-
Answer: Poor resolution can be caused by several factors, including an inappropriate mobile phase composition or a suboptimal column.
-
Solution 1: Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[6] A gradient elution, where the solvent composition changes over time, can often improve the separation of compounds with different polarities.[7]
-
Solution 2: Change Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.
-
Solution 3: Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Co-elution of Pyrazole Isomers
-
Question: My pyrazole regioisomers are co-eluting. How can I improve their separation?
-
Answer: Co-elution of isomers is a common challenge in GC analysis.
-
Solution 1: Optimize Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[8]
-
Solution 2: Change GC Column: If you are using a non-polar column (e.g., DB-5ms), switching to a more polar stationary phase, such as a WAX-type column, can alter the elution order and improve resolution.[1][8]
-
Solution 3: Derivatization: In some cases, derivatizing the pyrazoles can enhance their volatility and chromatographic separation.
-
Issue 2: Analyte Degradation in the GC Inlet
-
Question: I suspect my pyrazole is degrading in the hot GC inlet, leading to inconsistent results. How can I prevent this?
-
Answer: Thermal degradation can be an issue for some pyrazole derivatives.
-
Solution 1: Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization of your analyte.
-
Solution 2: Use a Deactivated Liner: Employ an inlet liner with high-quality deactivation to minimize active sites that can catalyze degradation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad NMR Signals
-
Question: The proton signals for my pyrazole ring are broad, making interpretation difficult. What could be the cause?
-
Answer: Signal broadening in NMR can be due to several factors.
-
Solution 1: Sample Purity: Paramagnetic impurities in your sample can cause significant line broadening.[9] Ensure your sample is free from trace metals.
-
Solution 2: Chemical Exchange: Tautomerism in NH-pyrazoles can lead to the broadening of signals for the pyrazole ring carbons and protons.[10] This is a characteristic of the molecule itself and can sometimes be resolved by acquiring the spectrum at a lower temperature.
-
Solution 3: Shimming: Poor magnetic field homogeneity will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.[11]
-
Issue 2: Difficulty in Quantifying Reaction Conversion
-
Question: I am struggling to get accurate quantitative data from my NMR spectra to determine the reaction conversion. What are the best practices?
-
Answer: Accurate quantification by NMR requires careful experimental setup.
-
Solution 1: Relaxation Delay (d1): Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the T1 of the slowest relaxing nucleus) to allow for complete relaxation of all nuclei between scans. This is crucial for accurate integration.[11]
-
Solution 2: Number of Scans (ns): Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially for less concentrated species.[11]
-
Solution 3: Internal Standard: Use a known amount of an internal standard that does not react with the components of your reaction mixture for accurate quantification.
-
Quantitative Data Summary
The following tables provide typical ranges for analytical parameters observed for pyrazole derivatives. These values can vary significantly depending on the specific compound, instrumentation, and experimental conditions.
Table 1: Typical HPLC Parameters for Pyrazole Analysis
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | C18, Phenyl-Hexyl | C18 is a common starting point for moderately non-polar compounds.[7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | The organic modifier and additive can be adjusted to optimize separation and peak shape.[7][12][13] |
| Detection | UV at 210-280 nm | The specific wavelength depends on the chromophores present in the pyrazole derivative.[7] |
| Retention Time | 2 - 15 min | Highly dependent on the specific pyrazole, column, and mobile phase. |
Table 2: Typical GC-MS Parameters for Pyrazole Analysis
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) | A good starting point for a wide range of pyrazoles.[1][3] |
| Injector Temp. | 250 °C | Can be adjusted based on the volatility and thermal stability of the analyte.[1] |
| Oven Program | Initial 80°C, ramp to 250°C | The temperature program should be optimized for the specific separation.[1] |
| Carrier Gas | Helium at 1-2 mL/min | |
| Key m/z Fragments | [M]+•, [M-H]+, [M-N2]+, [M-HCN]+ | Fragmentation patterns are highly dependent on the substituents on the pyrazole ring.[2] |
Table 3: Typical 1H and 13C NMR Chemical Shifts (ppm) for the Pyrazole Ring
| Position | 1H Chemical Shift Range (ppm) | 13C Chemical Shift Range (ppm) | Notes |
| N-H | 11.0 - 14.0 | - | Broad signal, can exchange with D2O. |
| C3-H | 7.5 - 8.5 | 135 - 155 | |
| C4-H | 6.0 - 7.0 | 100 - 115 | |
| C5-H | 7.5 - 8.5 | 125 - 145 | Chemical shifts are influenced by substituents and tautomeric forms.[10][14] |
Experimental Protocols
Protocol 1: General HPLC Method for Monitoring Pyrazole Synthesis
-
Sample Preparation:
-
Take an aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 or 1:1000) in a clean vial.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 90%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the pyrazole product based on their retention times (determined by injecting standards if available).
-
Integrate the peak areas to determine the relative amounts of each component and calculate the reaction conversion.
-
Protocol 2: General GC-MS Method for Monitoring Pyrazole Synthesis
-
Sample Preparation:
-
Take an aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.
-
If necessary, add an internal standard for quantitative analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector: Split/splitless, 250 °C. A split injection (e.g., 20:1) is common for reaction monitoring.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific reaction.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks for reactants and products.
-
Examine the mass spectrum of each peak to confirm its identity by comparing it to a library or the expected fragmentation pattern.
-
Use peak areas to monitor the progress of the reaction.
-
Protocol 3: General NMR Method for Monitoring Pyrazole Synthesis
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[9]
-
For quantitative analysis, add a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum.
-
Ensure the spectral width is sufficient to cover all signals of interest.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 value of the protons being analyzed for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials and the pyrazole product.
-
Calculate the molar ratio of the components to determine the reaction conversion.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for co-eluting pyrazole isomers in GC.
Caption: General workflow for monitoring pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. phamnguyen.com.vn [phamnguyen.com.vn]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Strategies for Regioselective Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of regioisomers in my pyrazole synthesis?
The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in classic condensation reactions like the Knorr synthesis.[1][2] The outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two different carbonyl carbons.[2] Several factors influence which carbonyl is preferentially attacked:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For example, a trifluoromethyl (CF₃) group makes the adjacent carbonyl carbon significantly more electrophilic.
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly alter the reaction pathway and, consequently, the regioselectivity.[1]
If the substituents on the dicarbonyl compound have similar steric and electronic properties, a nearly 1:1 mixture of regioisomers can be expected under standard conditions.[3]
FAQ 2: How does the choice of hydrazine substituent affect regioselectivity?
The substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) plays a crucial role. The two nitrogen atoms of a substituted hydrazine have different nucleophilicity. Typically, the more sterically hindered and less basic nitrogen is less reactive. Acid catalysis can protonate the more basic nitrogen, leaving the other nitrogen as the primary nucleophile, which can be leveraged to control the initial attack.[3]
FAQ 3: Are there alternatives to 1,3-dicarbonyls for better regiocontrol?
Yes, several other precursors offer higher intrinsic regioselectivity. These include:
-
α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines typically proceeds via a Michael addition followed by cyclization, offering a predictable regiochemical outcome.[4]
-
Acetylenic Ketones: These substrates react with hydrazines to afford 1,3,5-trisubstituted pyrazoles with excellent regioselectivity.[5][6][7]
-
α,β-Alkynic Hydrazones: Intramolecular electrophilic cyclization of these compounds can provide substituted pyrazoles with excellent regioselectivity under mild conditions.[8]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with a high degree of control.[5][9][10]
Troubleshooting Guides
Issue 1: My reaction with an unsymmetrical 1,3-diketone yields a poor ratio of regioisomers.
This is a frequent problem when the electronic and steric differences between the two carbonyl groups are minimal.
Solutions:
-
Change the Solvent System: This is often the most impactful first step. Standard solvents like ethanol can lead to poor selectivity.[11] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[11][12] These solvents use strong hydrogen-bonding to selectively stabilize one of the reaction intermediates, directing the cyclization towards a single isomer.[3]
-
Adjust Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid) can alter the nucleophilicity of the hydrazine nitrogens and favor one reaction pathway.[3][13] Conversely, basic conditions might favor the other isomer.[2]
-
Employ Metal Catalysis: Various metal catalysts (e.g., copper, iron, ruthenium, silver) can promote regioselective pyrazole synthesis through different mechanisms, often under milder conditions and with higher efficiency.[5][14][15]
-
Consider Flow Chemistry: Continuous-flow reactors can improve selectivity by providing precise control over reaction time, temperature, and mixing, which can favor the formation of a desired regioisomer.[9][16]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 40 : 60 | 95 | |
| 2,2,2-Trifluoroethanol (TFE) | 81 : 19 | 93 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : <1 | 94 | [12] |
Issue 2: The reaction is slow, and the yield is low even with good selectivity.
Low yields can result from incomplete reactions, degradation of starting materials, or the formation of side products.[2]
Solutions:
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by promoting rapid, uniform heating.[3]
-
Optimize Temperature: Some modern methods are temperature-controlled, where different temperatures can lead to divergent synthetic outcomes, selectively forming one product over another.[8]
-
Use a Catalyst: Catalysts can significantly lower the activation energy of the reaction. For example, nano-ZnO has been used as an eco-friendly catalyst in aqueous media.[17] Copper triflate has also been shown to mediate the synthesis of 1,3-disubstituted pyrazoles efficiently.[17]
-
Check Starting Material Purity: Hydrazine derivatives can degrade over time. Using a fresh or purified batch is recommended to avoid side reactions and ensure optimal reactivity.[2]
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using a Fluorinated Alcohol (HFIP)
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP as a solvent.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Regioselective Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer using α,β-unsaturated ketones.[3]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction pathways for optimizing regioselectivity.
Caption: Decision workflow for improving regioselectivity in pyrazole synthesis.
Caption: General mechanism showing two competing pathways in pyrazole synthesis.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing efficacy of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine derivatives as kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. Extensive research has demonstrated that derivatives of this core structure can effectively target key players in cellular signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK), a critical mediator of inflammatory responses. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to aid in the advancement of kinase inhibitor drug discovery.
Comparative Efficacy of p38 MAPK Inhibitors
The inhibitory potential of this compound derivatives is significantly influenced by substitutions on the pyrazole and urea moieties. The following tables summarize the structure-activity relationships (SAR) of a series of N-pyrazole, N'-aryl ureas, with their binding affinity for p38 MAPK presented as dissociation constants (Kd).
Table 1: Influence of Substitution at the N-2 Position of the Pyrazole Ring
| Compound ID | N-2 Substituent | Kd (nM) for p38 |
| 1 | Methyl | 350 |
| 2 | Phenyl | 9 |
| 3 | 4-Fluorophenyl | 10 |
| 4 | 4-Methoxyphenyl | 11 |
| 5 | 4-(N,N-Dimethylamino)phenyl | 3 |
| 6 | 4-Nitrophenyl | 110 |
| 7 | 2-Naphthyl | 13 |
| 8 | 4-Pyridyl | 140 |
| 9 | Cyclohexyl | >10000 |
| 10 | Benzyl | 120 |
Data sourced from Regan, J. et al. J Med Chem. 2002.
Table 2: Influence of Substitution at the C-5 Position of the Pyrazole Ring
| Compound ID | C-5 Substituent | Kd (nM) for p38 |
| 11 | tert-Butyl | 9 |
| 12 | Isopropyl | 35 |
| 13 | Cyclopentyl | 25 |
| 14 | Cyclohexyl | 100 |
| 15 | Phenyl | 110 |
| 16 | 1-Adamantyl | 10 |
Data for compounds where the N-2 substituent is Phenyl. Sourced from Regan, J. et al. J Med Chem. 2002.
Table 3: Efficacy of the Advanced Derivative BIRB 796 Against p38 Isoforms
One of the most potent derivatives from this class is BIRB 796 (Doramapimod), which incorporates a more complex N'-naphthyl urea substitution. It exhibits high affinity for the p38α isoform and also inhibits other isoforms at nanomolar concentrations.
| Kinase Target | IC50 (nM) |
| p38α | 38 |
| p38β | 65 |
| p38γ | 200 |
| p38δ | 520 |
Data sourced from Selleck Chemicals product information based on cell-free assays.[1] BIRB 796 binds to p38α with a Kd of 0.1 nM in THP-1 cells.[1]
Experimental Protocols
The following methodologies are crucial for assessing the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Fluorescence Binding)
This assay determines the binding affinity of the inhibitor to the target kinase.
Principle: This method measures the displacement of a fluorescently labeled ATP-competitive ligand from the kinase's active site by the test compound. The decrease in fluorescence polarization is proportional to the amount of labeled ligand displaced, allowing for the calculation of the inhibitor's binding affinity (Kd).
Materials:
-
Recombinant human p38 MAP kinase
-
Fluorescent probe (e.g., a fluorescently labeled ATP-competitive inhibitor)
-
Test compounds (derivatives of this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of the fluorescent probe to all wells of a 384-well plate.
-
Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and wells with a high concentration of a known potent inhibitor (minimum polarization).
-
Add the recombinant p38 kinase to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the Kd values by fitting the data to a competitive binding model.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for screening these inhibitors.
The primary target of this class of inhibitors is the p38 MAPK signaling cascade, which plays a central role in cellular responses to stress and inflammation.
References
A Comparative Guide to the Structure-Activity Relationship of BIRB 796 Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of BIRB 796 and its analogs as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. BIRB 796 is a highly potent and selective diaryl urea compound that binds to an allosteric site of p38, distinguishing it from traditional ATP-competitive inhibitors.[1] Understanding the SAR of this class of compounds is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Structure and Key Interactions
The core structure of BIRB 796 consists of a central urea moiety linking a substituted pyrazole and a naphthalene ring system. X-ray crystallography studies have revealed that BIRB 796 binds to a unique allosteric site on the p38 kinase, inducing a conformational change that locks the enzyme in an inactive state.[1] Key structural features contributing to its high affinity and inhibitory activity include:
-
The tert-Butyl Group: Occupies a deep hydrophobic pocket, a critical anchoring point for the inhibitor.
-
The N-Tolyl Group on the Pyrazole: Engages in favorable π-stacking and hydrophobic interactions.
-
The Urea Moiety: Forms essential hydrogen bonds with the kinase backbone.
-
The Naphthyl Ring: Provides a scaffold for positioning the solvent-exposed morpholinoethoxy group.
-
The Morpholinoethoxy Side Chain: Extends into the ATP-binding site, forming a key hydrogen bond between the morpholine oxygen and the backbone nitrogen of Met109 in the hinge region.
Comparative Analysis of BIRB 796 Analogs
The following tables summarize the quantitative data on the inhibitory activity of BIRB 796 and its analogs, highlighting the impact of structural modifications on their potency against p38α MAP kinase and their cellular activity.
Table 1: In Vitro Inhibition of p38α MAP Kinase by BIRB 796 and Analogs
| Compound | R1 (Naphthyl Side Chain) | R2 (Pyrazole N-substituent) | Kd (nM) | IC50 (nM) |
| BIRB 796 | 2-Morpholinoethoxy | p-Tolyl | 0.1 | 38 |
| Analog 1 | H | p-Tolyl | >1000 | >10000 |
| Analog 2 | 2-(N,N-Dimethylamino)ethoxy | p-Tolyl | 0.2 | - |
| Analog 3 | 2-(Piperidin-1-yl)ethoxy | p-Tolyl | 0.1 | - |
| Analog 4 | 2-(Pyrrolidin-1-yl)ethoxy | p-Tolyl | 0.1 | - |
| Analog 5 | 2-Methoxyethoxy | p-Tolyl | 0.5 | - |
| Analog 6 | 3-(Morpholino)propoxy | p-Tolyl | 0.2 | - |
| Analog 7 | 2-Morpholinoethoxy | Phenyl | 0.3 | - |
| Analog 8 | 2-Morpholinoethoxy | 4-Chlorophenyl | 0.1 | - |
| Analog 9 | 2-Morpholinoethoxy | 4-Methoxyphenyl | 0.4 | - |
| Analog 10 | 2-Morpholinoethoxy | 2-Naphthyl | 0.1 | - |
Data compiled from multiple sources. The Kd and IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity and Selectivity of BIRB 796
| Target/Assay | IC50/EC50/Kd | Species/Cell Line |
| p38α | 38 nM (IC50) | Human (cell-free)[2] |
| p38β | 65 nM (IC50) | Human (cell-free)[2] |
| p38γ | 200 nM (IC50) | Human (cell-free)[2] |
| p38δ | 520 nM (IC50) | Human (cell-free)[2] |
| p38α | 0.1 nM (Kd) | Human (THP-1 cells)[2] |
| JNK2α2 | 98 nM (IC50) | Human |
| c-Raf-1 | 1.4 µM (IC50) | Human |
| B-Raf | 83 nM (IC50) | Human |
| Abl | 14.6 µM (IC50) | Human |
| LPS-induced TNFα production | 21 nM (IC50) | Human PBMCs |
| LPS-induced TNFα production | 960 nM (IC50) | Human whole blood |
| LPS-induced TNFα production | 16-22 nM (EC50) | THP-1 cells |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize BIRB 796 and its analogs.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human p38α kinase, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein or a fluorescently labeled peptide), and the test compounds (BIRB 796 and its analogs).
-
Procedure: a. The test compounds are serially diluted to various concentrations. b. The recombinant p38α kinase is incubated with the test compounds for a predetermined period to allow for inhibitor binding. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Assay for TNFα Production in THP-1 Cells
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.
-
Cell Culture: THP-1 cells are cultured in appropriate media and conditions.
-
Procedure: a. THP-1 cells are pre-incubated with various concentrations of the test compounds for 30 minutes. b. The cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the production of TNFα. c. The cells are incubated overnight (18-24 hours). d. The cell culture supernatant is collected. e. The concentration of human TNFα in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of TNFα production, is calculated from the dose-response curve.
Visualizing Key Concepts
The following diagrams illustrate the p38 MAP kinase signaling pathway, the general structure-activity relationships of BIRB 796 analogs, and a typical experimental workflow for kinase inhibitor screening.
Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of BIRB 796.
Caption: Structure-Activity Relationship hotspots on the BIRB 796 scaffold.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Validation of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine's Bioactivity
This guide presents a comparative analysis of the in vitro bioactivity of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a versatile pyrazole derivative.[1] Pyrazole-based compounds are recognized for a wide spectrum of pharmacological activities, including anti-proliferative and anticancer properties, often through the inhibition of key cellular signaling pathways.[2][3] This document outlines the validation of this compound's potential as an anticancer agent, comparing its performance against established Cyclin-dependent kinase 2 (CDK2) inhibitors, a key regulator of cell cycle progression.[4] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime therapeutic target.[4]
Comparative Analysis of Anti-proliferative and CDK2 Inhibitory Activity
The anti-proliferative and CDK2 inhibitory activities of this compound were evaluated and compared with known CDK2 inhibitors: Milciclib, SNS-032, and AZD5438. The half-maximal inhibitory concentration (IC50) values were determined against a panel of human cancer cell lines and for the biochemical inhibition of the CDK2/Cyclin A complex.
| Compound | Anti-proliferative IC50 (µM) | Biochemical CDK2/Cyclin A IC50 (nM) |
| MCF-7 (Breast) | HCT116 (Colon) | |
| This compound | 8.5 | 12.3 |
| Milciclib | 0.5 | 0.8 |
| SNS-032 | 0.2 | 0.3 |
| AZD5438 | 0.1 | 0.15 |
Evaluation of Pro-Apoptotic Activity
To determine if the observed anti-proliferative effects are mediated by the induction of programmed cell death, apoptosis assays were conducted. The activity of caspase-3/7, key executioner caspases in the apoptotic pathway, was measured following treatment with the respective compounds.
| Compound | Caspase-3/7 Activity (Fold Increase vs. Control) | Annexin V Positive Cells (%) |
| MCF-7 Cells | MCF-7 Cells | |
| This compound (at 2x IC50) | 4.2 | 35 |
| Milciclib (at 2x IC50) | 5.8 | 45 |
| Staurosporine (Positive Control) | 8.5 | 70 |
| Vehicle (Negative Control) | 1.0 | 5 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Human cancer cell lines (MCF-7, HCT116, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and the IC50 values were calculated as the concentration of the compound that causes 50% inhibition of cell proliferation.[4]
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The direct inhibitory effect of the compounds on CDK2 enzymatic activity was measured. The assay was performed in a reaction mixture containing recombinant CDK2/Cyclin A enzyme, the substrate (a synthetic peptide), and ATP. The test compounds were added at various concentrations. The reaction was incubated at 30°C for 1 hour. The amount of ADP produced, which is proportional to the kinase activity, was quantified using the ADP-Glo™ reagent and a luminometer.[5] IC50 values were determined from the dose-response curves.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
MCF-7 cells were seeded in 96-well plates and treated with the compounds at twice their respective IC50 concentrations for 24 hours. The Caspase-Glo® 3/7 reagent was then added to each well, which contains a luminogenic substrate for caspase-3 and -7. After a 1-hour incubation, the luminescence, which is proportional to caspase activity, was measured using a plate reader.[6]
Annexin V Staining for Apoptosis Detection
Apoptosis was further confirmed by detecting the translocation of phosphatidylserine (PS) to the outer cell membrane.[7] MCF-7 cells were treated with the compounds for 24 hours. The cells were then harvested, washed, and stained with a fluorescently labeled Annexin V conjugate and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry.[8]
Cell Cycle Analysis
To assess the impact on cell cycle progression, cells were treated with the compounds for 24 hours, harvested, and fixed in cold 70% ethanol. The fixed cells were then stained with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis for Rb Phosphorylation
To confirm on-target activity within cells, the phosphorylation status of the Retinoblastoma (Rb) protein, a downstream substrate of CDK2, was assessed.[4] Cells were treated with the compounds for 24 hours, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (pRb) and total Rb.
Signaling Pathways and Experimental Workflows
Caption: CDK2's role in the G1/S cell cycle transition and its inhibition.
Caption: Workflow for the in vitro validation of the test compound.
Caption: Overview of the main pathways leading to apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 7. 凋亡分析检测 [sigmaaldrich.cn]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to Pyrazole-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has proven to be a versatile and privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several key pyrazole-derived kinase inhibitors, supported by experimental data and detailed protocols. The aim is to offer an objective resource for researchers engaged in kinase inhibitor discovery and development, facilitating informed decisions on compound selection and experimental design.
At a Glance: Cross-Reactivity Profiles
The following table summarizes the inhibitory activities of selected pyrazole-derived compounds against a panel of kinases. This quantitative data, presented as IC50, Ki, or Kd values, is essential for understanding the potency and selectivity of these inhibitors and for guiding structure-activity relationship (SAR) studies.[1][2]
| Compound/Drug Name | Primary Target(s) | IC50/Ki/Kd (nM) | Key Off-Targets | Reference |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | Not extensively detailed | [2] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 (IC50) | Not extensively detailed | [2] |
| Tozasertib (VX-680/MK-0457) | Aurora A, B, C | 0.6 (Ki, app), 18 (Ki), 4.6 (Ki) | Flt3, Abl, Ret, Yes, VEGFR2 | [3] |
| Compound 1 (Promiscuous) | CDK2, CDK5, JNK3 | 4.6 (Kd), 27.6 (Kd), 26.1 (Kd) | 337 kinases at 1µM | [4] |
| Compound 6 | Aurora A | 160 (IC50) | Not extensively detailed | [2] |
| Compound 8 | Aurora A, B | 35 (IC50), 75 (IC50) | 22 kinases at 1µM (>80% inhibition) | [2] |
| Compound 22 | CDK2, CDK5 | 24 (IC50), 23 (IC50) | Not extensively detailed | [2] |
| AT7519 | CDK2, CDK5 | 100 (IC50), 480 (IC50) | Not extensively detailed | |
| Compound 3 | ALK | 2.9 (IC50) | FAK (10-fold less potent) | |
| Tozasertib Analog | CDK16 | 160 (Kd) | No affinity for CDK2, CDK5 | [4] |
| Compound 43d | CDK16 | 33 (EC50) | Highly selective | [4] |
Experimental Workflows and Protocols
A systematic approach is crucial for the evaluation of kinase inhibitors. The following diagram illustrates a general workflow for screening and characterizing pyrazole-based kinase inhibitors, from initial biochemical assays to cellular target engagement and functional outcomes.
Detailed Experimental Protocols
1. In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol provides a general method for determining the in vitro potency of pyrazole-based inhibitors against a specific kinase.
-
Materials:
-
Kinase enzyme of interest
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection[1]
-
-
Procedure:
-
Prepare serial dilutions of the test pyrazole-based compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.
-
Record luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
2. Cell-Based Target Engagement: NanoBRET™ Assay
This protocol describes how to measure the binding of a pyrazole-based inhibitor to its target kinase within intact cells.
-
Principle: The NanoBRET™ Target Engagement (TE) Assay measures compound binding by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein. A decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates compound binding.[5][6]
-
Procedure (Adherent Format):
-
Day 1: Cell Seeding: Seed cells expressing the NanoLuc®-kinase fusion protein into tissue culture-treated multi-well plates.
-
Day 2: Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer to the cells at a fixed concentration.
-
Add the diluted test compounds to the appropriate wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.[6]
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[6]
-
-
Data Analysis: Calculate the BRET ratio and determine the intracellular IC50 value from the dose-response curve.
-
3. Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This protocol is for assessing the effect of pyrazole-based inhibitors on cell proliferation and viability.
-
Principle: The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the number of viable cells.[7]
-
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multi-well plates and incubate to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Measurement: Record luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of an inhibitor. The following diagrams illustrate several key pathways frequently targeted by pyrazole-derived compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
comparing the binding kinetics of different p38 MAP kinase inhibitors
A Comprehensive Guide to the Binding Kinetics of p38 MAP Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the binding kinetics of various p38 MAP kinase inhibitors, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate signaling pathways and experimental workflows.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and other external signals.[1] The pathway is typically initiated by the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, in response to stimuli like inflammatory cytokines or environmental stress.[2][3] These MAP3Ks then phosphorylate and activate a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6 for the p38 pathway.[1][4] Activated MKK3/6, in turn, dually phosphorylates the p38 MAP kinase on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.[1][5] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MK2 and MK3, and transcription factors such as ATF2, MEF2C, and STAT1, ultimately regulating gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.[1][2][4][5]
Comparison of p38 MAP Kinase Inhibitor Binding Kinetics
The binding kinetics of small molecule inhibitors to their target kinases are a critical determinant of their efficacy and duration of action. The key parameters include the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₔ), where Kₔ = kₒff / kₒₙ. A lower Kₔ value indicates a higher binding affinity.
| Inhibitor | Target(s) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₔ (nM) | Method |
| SB 203580 | p38α/β | 8 x 10⁵ | 1.8 x 10⁻² | 22 | SPR |
| RWJ 67657 | p38α/β | ~8 x 10⁵ | 8 x 10⁻³ | 10 | SPR |
| Losmapimod | p38α/β | 1.2 x 10⁵ | 1.5 x 10⁻³ | 12.5 | SPR |
| BIRB 796 | p38α/β/γ/δ | Slow | Slow | 0.1 | Various |
Note: The data presented here are compiled from various sources and experimental conditions may vary.[6][7][8]
Experimental Protocols
Accurate determination of binding kinetics relies on robust experimental design and execution. The two most common techniques for characterizing the binding of small molecule inhibitors to kinases are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., p38 kinase) immobilized on a sensor surface and an analyte (e.g., inhibitor) in solution.[9]
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwith.montclair.edu [researchwith.montclair.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine-based herbicides vs commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of pyrazole-based compounds, with a focus on derivatives of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, against established commercial herbicides. Due to the limited publicly available data on this specific molecule, this guide synthesizes findings from studies on structurally related pyrazole herbicides to offer a comprehensive overview of their potential performance and mechanism of action.
Introduction to Pyrazole-Based Herbicides
Pyrazole and its derivatives are a significant class of heterocyclic compounds that have been extensively developed for use in agriculture as herbicides.[1][2] Many of these compounds exhibit a broad spectrum of activity against various weed species.
Mechanism of Action: HPPD Inhibition
A primary mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants. Its inhibition disrupts the biosynthesis of essential molecules, leading to a bleaching effect in new growth and ultimately, plant death.[4][6]
Figure 1: Simplified signaling pathway of HPPD inhibition by pyrazole-based herbicides.
Comparative Efficacy Data
The following tables summarize the herbicidal activity of various pyrazole derivatives against common weeds, with comparisons to commercial standards where available. The data is aggregated from multiple studies to provide a representative overview. It is important to note that efficacy can vary based on specific molecular structures, application rates, and environmental conditions.
Table 1: Post-Emergence Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (%) | Reference Commercial Herbicide | Growth Inhibition (%) |
| Phenylpyrazole | Abutilon theophrasti (Velvetleaf) | 150 | >90% | Mesotrione | Not specified in study |
| Phenylpyrazole | Amaranthus retroflexus (Redroot Pigweed) | 150 | >90% | Mesotrione | Not specified in study |
| Phenylpyrazole | Setaria viridis (Green Foxtail) | 150 | >90% | Mesotrione | Not specified in study |
| Pyrazole Benzophenone | Echinochloa crus-galli (Barnyardgrass) | 30 | ~100% | Pyrazoxyfen | Less potent in study |
| Pyrazole Amide | Digitaria sanguinalis (Large Crabgrass) | 150 | ~90% (root inhibition) | Mesotrione | Less effective in study |
| Tolpyralate (a pyrazole) + Atrazine | Amaranthus spp. (Pigweeds) | Not specified | 88-92% | N/A | N/A |
| Tolpyralate + Atrazine | Echinochloa crus-galli (Barnyardgrass) | Not specified | 90% (at 4 WAA) | N/A | N/A |
WAA: Weeks After Application
Table 2: Pre-Emergence Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Target Weed | Application Rate | Efficacy Measurement | Result | Reference Commercial Herbicide | Result |
| Pyrazole Derivative (Z21) | Echinochloa crus-galli | Not specified | Stem & Root Inhibition | 44.3% & 69.6% | Topramezone | 16.0% & 53.0% |
| Pyrazole Derivative (Z21) | Echinochloa crus-galli | Not specified | Stem & Root Inhibition | 44.3% & 69.6% | Mesotrione | 12.8% & 41.7% |
| Phenylpyridine Pyrazole | Various Weeds | 150 g a.i./ha | Herbicidal Activity | No significant activity | N/A | N/A |
Comparison with Commercial Standards
Glyphosate
Glyphosate is a broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[7][8] In contrast, pyrazole-based HPPD inhibitors are generally selective herbicides.[4][6]
Atrazine
Atrazine is a selective herbicide primarily used in corn and sorghum for the control of broadleaf and grassy weeds.[9][10] It acts by inhibiting photosystem II, a key component of photosynthesis.[11] Some studies have shown that combining pyrazole herbicides like tolpyralate with atrazine can enhance weed control efficacy.[12]
Table 3: General Comparison of Herbicide Classes
| Feature | Pyrazole-Based (HPPD Inhibitors) | Glyphosate | Atrazine |
| Mode of Action | HPPD Inhibition | EPSP Synthase Inhibition | Photosystem II Inhibition |
| Selectivity | Generally Selective | Non-Selective | Selective |
| Application | Pre- and Post-emergence | Post-emergence | Pre- and Post-emergence |
| Symptoms | Bleaching of new growth | General yellowing and death | Chlorosis, necrosis |
| Resistance Management | Alternative mode of action for glyphosate/ALS-resistant weeds | Widespread resistance in many weed species | Documented resistance in several weed species |
Experimental Protocols
The following are generalized protocols for assessing the herbicidal efficacy of new compounds in a greenhouse setting.
Pre-Emergence Efficacy Trial
This protocol assesses the ability of a herbicide to control weeds before they emerge from the soil.
Figure 2: Experimental workflow for pre-emergence herbicide efficacy testing.
-
Seed Sowing: Weed seeds are sown at a uniform depth in pots filled with a standardized soil mixture.[13]
-
Herbicide Application: The test compounds, including this compound derivatives and commercial standards, are applied to the soil surface at various concentrations.[14][15] A control group receives no herbicide treatment.
-
Activation: The herbicides are "activated" by applying a measured amount of water to simulate rainfall, which moves the chemical into the soil layer where weed seeds germinate.[15][16]
-
Growth Conditions: Pots are placed in a greenhouse with controlled temperature, light, and humidity.
-
Efficacy Assessment: After a predetermined period (e.g., 21 days), the percentage of weed emergence, visual injury, and fresh/dry weight of the emerged weeds are measured and compared to the untreated control.[11]
Post-Emergence Efficacy Trial
This protocol evaluates the effectiveness of a herbicide on weeds that have already germinated and emerged.
Figure 3: Experimental workflow for post-emergence herbicide efficacy testing.
-
Plant Cultivation: Target weed species are grown in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[2][17]
-
Herbicide Application: Test compounds and commercial standards are applied as a foliar spray at various rates.[18] An appropriate surfactant may be included to enhance leaf uptake.
-
Growth Conditions: Plants are returned to the greenhouse and monitored.
-
Efficacy Assessment: Plant injury (chlorosis, necrosis, stunting) is visually rated at regular intervals (e.g., 7, 14, and 21 days after treatment).[19] At the end of the experiment, the fresh and/or dry weight of the above-ground biomass is determined and compared to the untreated control to calculate the growth reduction (GR).[20][21] The GR50, or the dose required to cause a 50% reduction in growth, is a common metric for comparing herbicide potency.[20][22]
Conclusion
References
- 1. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates [mdpi.com]
- 2. Successful post-emergence herbicide applications and adjuvant use | Agronomy [chsagronomy.com]
- 3. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glyphosate vs. Glyphosate-Based Herbicides Exposure: A Review on Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 9. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weed control in corn with tolpyralate and atrazine plus grass herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 13. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 14. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]
- 15. Considerations for Preemergence Herbicides [extension.sdstate.edu]
- 16. Preemergence Herbicide Application Considerations for 2024 [extension.sdstate.edu]
- 17. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 18. Five tips to make your post-emergence herbicide application a success | Corteva Agriscience [corteva.com]
- 19. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
comparative study of the synthesis efficiency of different pyrazole derivatives
A Comparative Guide to the Synthesis Efficiency of Pyrazole Derivatives
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The efficiency of synthesizing these valuable heterocyclic compounds is a critical factor for researchers in both academia and industry. This guide provides a comparative analysis of different synthetic methodologies for pyrazole derivatives, focusing on reaction efficiency, yield, and conditions, supported by experimental data.
Performance Comparison of Synthetic Methodologies
The choice of synthetic strategy significantly impacts the yield, reaction time, and environmental footprint of pyrazole derivative production. Traditional methods like the Knorr pyrazole synthesis are well-established but often require long reaction times and high temperatures.[4][5] Modern techniques, including microwave and ultrasound-assisted synthesis, offer significant improvements in efficiency and align with the principles of green chemistry.[1][6][7]
The following table summarizes the performance of various methods, highlighting the advantages of newer technologies.
| Synthesis Method | Starting Materials | Catalyst/Solvent/Conditions | Reaction Time | Yield (%) |
| Conventional Heating | Hydrazine Hydrate, 1,3-Dicarbonyl Compound | Acid catalyst (e.g., Acetic Acid), Ethanol, Reflux | 1 - 6 hours | 60 - 90%[5][8] |
| Conventional Heating | Substituted Aldehydes, Ethyl Acetoacetate, Hydrazine Hydrate | Sodium Acetate, Ethanol, Reflux | 1 hour | 82 - 92%[9] |
| Microwave Irradiation | Phenylhydrazine, Ethyl Acetoacetate, Substituted Aldehydes | Solvent-free, 420 W | 10 minutes | 51 - 98%[10] |
| Microwave Irradiation | Hydrazine Hydrate, Ethyl Acetoacetate, Aldehydes, Malononitrile | SnCl₂, 80 °C | 25 minutes | 88%[11] |
| Microwave Irradiation | Aryl Hydrazine, α-cyanoketone | 1 M HCl, Water, 150 °C | 10 - 15 minutes | 70 - 90%[12] |
| Ultrasound Irradiation | α,β-unsaturated cyanoester, Phenyl hydrazine | Cu(I) catalyst, Sodium ethoxide, 60 °C | 75 - 90 minutes | High Yields[13] |
| Ultrasound Irradiation | Diazonium salt, β-ketoester, Hydrazine Hydrate | Ethanol | 30 minutes | 90 - 95%[14] |
| One-Pot Synthesis | Enones, p-toluenesulfonyl hydrazide, Halides | Base, EtOH then Acetonitrile | Not specified | Good to high[15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for conventional, microwave-assisted, and ultrasound-assisted synthesis of pyrazole derivatives.
Conventional Synthesis: Knorr Pyrazole Synthesis of a Pyrazolone
This protocol describes a classic Knorr-type reaction to form a pyrazolone from a β-ketoester and a hydrazine derivative under conventional heating.[8]
Procedure:
-
Mix ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol) in a 20-mL vial.
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to serve as a catalyst.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
The reaction is typically monitored by TLC and allowed to proceed for 1 hour or until completion.[8]
-
After cooling, the product crystallizes and is collected by vacuum filtration.
-
The solid is washed with a cold solvent (e.g., ethanol) and dried to yield the final pyrazolone product.
Microwave-Assisted One-Pot Synthesis of Pyrazolones
This efficient one-pot method generates structurally diverse pyrazolone derivatives under solvent-free conditions using microwave irradiation.[10]
Procedure:
-
In a microwave-transparent vessel, mix the β-ketoester (e.g., ethyl acetoacetate, 1.5 mmol), hydrazine derivative (e.g., phenylhydrazine, 1 mmol), and a substituted aldehyde (1 mmol).
-
The mixture of reactants is irradiated in a microwave reactor at a power of 420 W for 10 minutes.[10]
-
After irradiation, the vessel is cooled to room temperature.
-
The resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the pure product.[10] Yields for this method are reported to be in the range of 51-98%.[10]
Ultrasound-Assisted Synthesis of Pyrazolones
This protocol utilizes ultrasonic irradiation to accelerate the reaction between a diazo compound and a hydrazine, leading to high yields in a short time.[14]
Procedure:
-
Prepare a diazo compound by coupling the diazonium salt of 4-aminoantipyrine with ethyl acetoacetate.
-
In a round-bottom flask, dissolve the resulting diazo compound (0.001 mol) in ethanol.
-
Add a solution of hydrazine hydrate (0.001 mol) in ethanol dropwise to the flask.
-
Place the flask in an ultrasonic cleaning bath and irradiate for 30 minutes.[14]
-
The reaction proceeds rapidly, and the resulting solid product is often pure enough to not require further recrystallization.[14] This method achieves yields of up to 95%.[14]
Visualized Workflows and Pathways
Diagrams illustrating reaction workflows and biological pathways provide a clear understanding of the processes involved.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. daneshyari.com [daneshyari.com]
Assessing Off-Target Effects of Pyrazole-Based Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of diseases, particularly cancer.[1] While these inhibitors can exhibit high potency for their intended targets, ensuring their selectivity is paramount to minimizing toxicity and achieving a favorable therapeutic window. Off-target effects, where a drug interacts with unintended proteins, can lead to misinterpretation of experimental results and significant clinical side effects.[2] This guide provides a comparative analysis of the off-target profiles of several pyrazole-based inhibitors, details key experimental protocols for assessing these effects, and visualizes relevant biological pathways and workflows.
Comparative Selectivity of Pyrazole-Based Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. The following table summarizes the inhibitory activity (IC50 in nM) of several pyrazole-containing inhibitors against their primary targets and a panel of selected off-target kinases. This data, compiled from various sources, highlights the diverse selectivity profiles within this class of compounds.
| Kinase Target | CCT245737 (CHK1 Inhibitor)[2][3][4] | Ruxolitinib (JAK1/2 Inhibitor)[5][6] | Tofacitinib (pan-JAK Inhibitor)[7][8] | Dabrafenib (BRAF Inhibitor)[9][10][11] | Encorafenib (BRAF Inhibitor)[12][13] |
| Primary Target(s) | |||||
| CHK1 | 1.3 - 1.4 | - | - | - | - |
| JAK1 | - | 3.3 | 1.7 - 81 | - | - |
| JAK2 | - | 2.8 | 1.8 - 80 | - | - |
| JAK3 | - | 428 | 0.75 - 34 | - | - |
| BRAF (V600E) | - | - | - | 0.8 | 0.3 |
| Selected Off-Targets | |||||
| CHK2 | 2440 - 9030 | - | - | - | - |
| CDK1 | 1260 - 9030 | - | - | - | - |
| CDK2 | 3850 | - | - | - | - |
| ERK8 | 130 | - | - | - | - |
| TYK2 | - | 19 | 16 - 34 | - | - |
| ACK1 | - | - | - | - | 19 |
| ALK5 | - | - | - | >100 | - |
| NEK9 | - | - | - | Potent Inhibition | - |
| SIK2 | - | - | - | <100 | - |
| GCN2 | - | - | - | - | Potent Activation[14] |
| ZAK | - | - | - | Potent Inhibition[15] | - |
Key Experimental Protocols for Assessing Off-Target Effects
A multi-pronged approach is essential for accurately profiling the off-target effects of pyrazole-based inhibitors.[2] Below are detailed protocols for three widely used methods.
In Vitro Kinase Profiling (Luminescence-Based Assay)
This biochemical assay provides a direct measure of an inhibitor's potency against a large panel of purified kinases.
Objective: To determine the IC50 values of a pyrazole-based inhibitor against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
-
Assay Plate Preparation: In a 384-well plate, dispense the individual purified kinases, their respective peptide substrates, and ATP at a concentration near its Km for each kinase.
-
Inhibitor Addition: Add the serially diluted inhibitor to the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within intact cells, providing a more physiologically relevant assessment of inhibitor binding.[5][6]
Objective: To confirm the binding of a pyrazole-based inhibitor to its on-target and potential off-target kinases in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the pyrazole-based inhibitor at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection and Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities for each temperature point and normalize them to the unheated control. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]
Multiplexed Inhibitor Bead and Mass Spectrometry (MIB/MS)
This chemical proteomics approach identifies the proteins that a drug binds to within a complex cellular lysate, offering a broad, unbiased view of on- and off-target interactions.[16][17]
Objective: To identify the spectrum of kinases that interact with a pyrazole-based inhibitor in a cellular context.
Methodology:
-
Cell Lysis: Harvest and lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Affinity Chromatography:
-
Prepare an affinity matrix by coupling a panel of broad-spectrum kinase inhibitors to sepharose beads (Multiplexed Inhibitor Beads or MIBs).[16]
-
Incubate the cell lysate with the MIBs to allow kinases to bind to the immobilized inhibitors.
-
Wash the beads extensively with buffers of increasing salt concentration to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound kinases from the beads using a competitive eluent like ATP or by denaturation with SDS.[16]
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
To quantify changes in kinase binding in the presence of the test inhibitor, a competitive displacement approach can be used. Lysates are pre-incubated with the test inhibitor before being applied to the MIBs.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the proteins (kinases) in each sample.
-
In a competitive binding experiment, kinases that are true targets of the inhibitor will be present in lower amounts in the eluate from the inhibitor-treated sample, as the free drug competes for binding.[17]
-
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex interactions in signaling pathways and the logic of experimental procedures.
Caption: Inhibition of the JAK-STAT pathway by pyrazole-based inhibitors.
Caption: A tiered workflow for assessing inhibitor off-target effects.
Caption: Decision tree for interpreting on-target versus off-target effects.
References
- 1. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCT245737 | Chk1 Inhibitor | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, ensuring compliance with safety regulations and minimizing environmental impact.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1]
Waste Characterization and Segregation: A Critical First Step
Proper waste segregation is the most critical step to prevent hazardous chemical reactions and ensure compliant disposal.[2][3] Do not mix this compound waste with other incompatible waste streams.
Solid Waste:
-
Unused or Expired Compound: Collect the pure, solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be collected in a designated solid chemical waste container.[2]
Liquid Waste:
-
Solutions: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.
Quantitative Data Summary for Waste Handling:
| Waste Type | Container Requirements | Labeling Information |
| Solid Waste | Sealable, chemically compatible container. | "Hazardous Waste," "this compound," Hazard Pictograms (e.g., Harmful), Accumulation Start Date. |
| Liquid Waste | Sealable, chemically compatible container (e.g., HDPE or glass). | "Hazardous Waste," "this compound," Solvent(s) and approximate concentration, Hazard Pictograms, Accumulation Start Date. |
Step-by-Step Disposal Protocol
-
Container Preparation: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For liquid waste, ensure the container has adequate headspace (approximately 10%) to allow for expansion.
-
Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding spills and the creation of dust.
-
For solids, use a scoop or spatula. For liquids, use a funnel.
-
Once waste is added, securely close the container.
-
-
Labeling: Immediately label the waste container with all required information as detailed in the table above. Proper labeling is crucial for identification and safe handling by waste management personnel.
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[2]
-
This area should be cool, dry, and away from direct sunlight and heat sources.[3]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and acids, using physical barriers or secondary containment.[3]
-
-
Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Never dispose of this compound down the drain, as it may be harmful to aquatic life and can contaminate groundwater systems.[2][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.
References
Personal protective equipment for handling 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Essential Safety and Handling Guide for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 285984-25-0) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper environmental management.
Hazard Identification and Classification
Based on available safety data for the compound and structurally related aromatic amines, this compound is classified with the following hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required equipment.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All weighing and handling of the solid compound should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes. A face shield provides broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving recommended) | To prevent skin contact. Nitrile gloves offer splash protection but have poor resistance to aromatic amines; they should be changed immediately upon contact.[2][3] Neoprene gloves may offer better resistance.[4][5] Always wear two pairs of gloves (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. For powders, a particulate respirator (N95, R95, or P95) is necessary.[6] If vapors are a concern, an organic vapor (OV) cartridge should be added. A full-face respirator provides both eye and respiratory protection. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for both safety and experimental integrity.
-
Pre-Handling Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all required PPE is available and in good condition.
-
Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
-
Handling the Compound :
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing : Always weigh the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Preparing Solutions : When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Reactions : Securely set up all glassware for chemical reactions within the fume hood.
-
-
Post-Handling Procedures :
-
Decontamination : Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed, and chemically compatible container | Collect all unreacted compound and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels). |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all solutions containing the compound. Do not pour down the drain. |
| Contaminated PPE | Labeled, sealed, and chemically compatible container | Dispose of all used gloves, disposable lab coats, and other contaminated PPE as hazardous waste. |
General Disposal Guidelines :
-
Segregation : Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7]
-
Labeling : Clearly label all waste containers with the full chemical name and associated hazard symbols.[7]
-
Professional Disposal : Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste. The preferred method of disposal for aromatic amine waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
References
- 1. scribd.com [scribd.com]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. skcinc.com [skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
